molecular formula C15H22N6O8 B14417864 H-His-Asp-Ser-Gly-OH CAS No. 84861-22-3

H-His-Asp-Ser-Gly-OH

Cat. No.: B14417864
CAS No.: 84861-22-3
M. Wt: 414.37 g/mol
InChI Key: QGOUMMOXJUFIGP-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-His-Asp-Ser-Gly-OH is a synthetic tetrapeptide featuring the His-Asp (His-Asp) sequence, a dyad critically involved in biological signal transduction pathways . In both prokaryotic and eukaryotic systems, the His-Asp motif is a fundamental component of phosphorelay systems, where it facilitates the transfer of phosphoryl groups to regulate cellular responses to environmental stimuli . The presence of serine and glycine in the sequence adds flexibility and potential for phosphorylation or interaction with other biomolecules. This peptide is offered for research applications only. The study of short peptides containing catalytic or signaling motifs like His-Asp and Ser-His is a growing field, particularly in exploring prebiotic chemistry and the origins of enzymatic function . Small, random peptides are investigated for their potential to catalyze fundamental reactions, such as peptide bond and phosphodiester bond formation, which are crucial for the assembly of early biological polymers . Researchers can utilize H-His-Asp-Ser-Gly-OH as a tool to probe the mechanics of two-component signaling systems or as a model compound in studies of peptide-based catalysis. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84861-22-3

Molecular Formula

C15H22N6O8

Molecular Weight

414.37 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H22N6O8/c16-8(1-7-3-17-6-19-7)13(27)20-9(2-11(23)24)15(29)21-10(5-22)14(28)18-4-12(25)26/h3,6,8-10,22H,1-2,4-5,16H2,(H,17,19)(H,18,28)(H,20,27)(H,21,29)(H,23,24)(H,25,26)/t8-,9-,10-/m0/s1

InChI Key

QGOUMMOXJUFIGP-GUBZILKMSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Structural Mechanistics of the His6 Metal Coordination Site in Amyloid Beta: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Histidine-6 (His6) residue within the N-terminal domain of the Amyloid Beta (A


) peptide is not merely a structural constituent; it is the thermodynamic anchor for transition metal coordination (

,

). This interaction is central to the "Metal Hypothesis" of Alzheimer’s Disease (AD), governing the switch between neuroprotective sequestration and neurotoxic aggregation.

This guide dissects the bioinorganic chemistry of the His6 site, analyzing its role in coordination geometry, the catastrophic structural failure caused by the H6R ("English") mutation, and the catalytic generation of Reactive Oxygen Species (ROS). It provides validated protocols for characterizing these interactions using EPR and ITC, offering a roadmap for therapeutic interference.

The Coordination Sphere: His6 as the Structural Anchor

The A


 peptide (specifically residues 1-16) functions as a high-affinity metal chelator.[1][2] Under physiological conditions (pH 7.4), 

coordination is dynamic, oscillating between two primary modes: Component I and Component II . His6 is the critical determinant of this equilibrium.
Component I: The Physiological Dominant

At neutral pH, the dominant species (Component I) adopts a distorted square-planar or square-pyramidal geometry (3N1O). His6 acts as an obligatory equatorial ligand.

  • Ligands:

    • Terminal amine (

      
      ) of Asp1.[3][4]
      
    • Imidazole nitrogen (

      
       or 
      
      
      
      ) of His6 .
    • Imidazole nitrogen of His13 or His14 (dynamic exchange).

    • Carbonyl oxygen (likely from the Asp1-Ala2 peptide bond).[2]

Component II: The High-pH Alternate

As pH rises (>7.8), deprotonation of backbone amides occurs. His6 remains involved, but the coordination sphere tightens, often leading to distinct aggregation pathways.

The "Rat" Anomaly

Rodent A


 rarely forms plaques. This is structurally linked to three mutations: R5G, Y10F, and H13R . The loss of His13, combined with the His6 environment, alters the coordination geometry to a thermodynamically stable form that resists aggregation, unlike the human isoform.
Visualization: Coordination Dynamics

The following diagram illustrates the equilibrium and ligand exchange centered around His6.

CoordinationDynamics cluster_0 Physiological pH (7.4) cluster_1 High pH (>7.8) CompI Component I (3N1O) Dominant Species CompII Component II (4N) Deprotonated Amides CompI->CompII pKa ~7.8 (Amide Deprotonation) LigandsI Ligands: 1. Asp1 (-NH2) 2. His6 (Imidazole) 3. His13/His14 4. Carbonyl O LigandsI->CompI LigandsII Ligands: 1. Asp1 (-NH2) 2. His6 (Imidazole) 3. Amide N- 4. Amide N- LigandsII->CompII His6 His6 Residue (The Anchor) His6->CompI His6->CompII

Figure 1: The pH-dependent coordination equilibrium of Cu(II)-A


. His6 serves as the persistent anchor across transitions.

The "English" Mutation (H6R): A Case Study in Failure

The familial H6R mutation (Histidine replaced by Arginine at position 6) provides the "negative control" that validates the importance of His6.

Structural Perturbation

Arginine contains a guanidinium group, which is a poor metal ligand at neutral pH compared to the imidazole of Histidine.

  • Loss of Anchor: The H6R mutation effectively deletes the primary equatorial binding site.

  • Ligand Shuffling: The

    
     ion is forced to coordinate via alternative, lower-affinity ligands (likely stabilizing His13/His14 bridging or involving the N-terminus exclusively).
    
  • Thermodynamic Consequence: This destabilizes the monomeric metal-peptide complex. While wild-type Cu-A

    
     can be sequestered, Cu-H6R complexes are more prone to self-association.
    
Pathological Outcome

Research indicates that H6R accelerates the onset of AD (early onset). Mechanistically, the inability of R6 to coordinate metal ions leads to:

  • Amorphous Aggregation: In the presence of

    
    , H6R forms amorphous non-fibrillar aggregates distinct from wild-type fibrils [1].
    
  • Increased Cytotoxicity: The unstable coordination environment may enhance the exposure of hydrophobic patches or increase the lability of the metal, promoting oxidative damage.

Redox Chemistry & ROS Generation[1][5][6][7]

The His6-coordinated copper center is redox-active, cycling between


 and 

. This cycling allows the A

peptide to function as a pseudo-enzyme, generating Reactive Oxygen Species (ROS) via Fenton-like chemistry.
The Catalytic Cycle
  • Reduction: Biological reductants (e.g., ascorbate) reduce the His6-bound

    
     to 
    
    
    
    .
  • Oxygen Binding: The transient

    
     species reacts with 
    
    
    
    to form superoxide (
    
    
    ).
  • Fenton Reaction: Superoxide dismutates to

    
    , which reacts with 
    
    
    
    to generate the highly toxic hydroxyl radical (
    
    
    ).

Critical Role of His6: The redox potential of the Cu-A


 couple (~270 mV) is tuned by the His6 coordination. Disruption of this site (as in H6R) alters the rate of ROS production.

ROSCycle CuII Cu(II)-Aβ (His6 Coordinated) CuI Cu(I)-Aβ (Transient) CuII->CuI Reduction CuI->CuII Oxidation ROS ROS Cascade (O2•- -> H2O2 -> OH•) CuI->ROS + O2 / Fenton Asc Ascorbate (Reductant) Asc->CuI O2 O2 Neuron Neuronal Damage (Lipid Peroxidation) ROS->Neuron Toxicity

Figure 2: The catalytic redox cycle of Cu-A


. His6 modulates the redox potential required for the Cu(II)/Cu(I) transition.

Experimental Protocols

To study the His6 site, one must utilize techniques sensitive to paramagnetic centers (EPR) and thermodynamic binding (ITC).[5]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the gold standard for defining the coordination geometry of


 (a 

system).

Protocol: Low-Temperature CW-EPR

  • Peptide Prep: Dissolve A

    
    1-16 (or 1-40/42) in 10 mM NaOH to remove pre-existing aggregates. Dilute into HEPES buffer (50 mM, pH 7.4).
    
    • Expert Insight: Avoid phosphate buffers; they can coordinate copper.

  • Metal Addition: Add isotopically pure

    
     (to reduce hyperfine line broadening) at 0.9 equivalents relative to peptide.
    
    • Why 0.9 eq? To ensure all copper is bound, preventing "free copper" signals from obscuring the spectrum.

  • Cryoprotection: Add 10% (v/v) glycerol.

  • Freezing: Transfer to a quartz EPR tube and flash-freeze in liquid nitrogen.

  • Acquisition: Measure at X-band (9.4 GHz) at 10-20 K.

    • Target Signal: Look for superhyperfine splitting in the

      
       region, indicative of Nitrogen coordination (His6 imidazole).
      
Isothermal Titration Calorimetry (ITC)

ITC quantifies the binding affinity (


) and enthalpy (

), distinguishing the high-affinity His6 site from non-specific binding.

Data Summary: Metal Binding Affinities

Metal IonLigands (Primary)Affinity (

)
Coordination Geometry
Cu(II) His6, His13, His14, Asp1~0.1 - 10 nMDistorted Square Planar (3N1O)
Zn(II) His6, His13, His14, Glu11~1 - 10

M
Tetrahedral
Fe(II) His6 (weak involvement)

M range
Octahedral (less defined)

Note: Cu(II) binds ~1000x tighter than Zn(II), largely due to the specific stabilization provided by the His6-Asp1 axis.

Therapeutic Implications

Targeting the His6 interface is a viable strategy for "Metal-Protein Attenuating Compounds" (MPACs).

  • Chelation vs. Redistribution: Non-specific chelators (e.g., EDTA) are toxic because they strip metals from essential enzymes. The goal is ionophores (e.g., PBT2) that compete with His6 for Cu/Zn binding but possess a moderate affinity (

    
     nM range).
    
  • Mechanism: These compounds extract Cu from the A

    
    -His6 trap and shuttle it into the cell, restoring intracellular bioavailability and preventing extracellular ROS production.
    
  • Design Rule: Therapeutic ligands must have a

    
     slightly lower (tighter) than the A
    
    
    
    -His6 complex but higher (weaker) than essential metalloproteins (SOD1, COX).

References

  • Ono, K. et al. (2010). The English (H6R) Mutation of the Alzheimer's Disease Amyloid-β Peptide Modulates Its Zinc-Induced Aggregation. NIH PubMed Central. Link

  • Faller, P. et al. (2009).[6] Pulse EPR spectroscopy reveals the coordination sphere of copper(II) ions in the 1-16 amyloid-beta peptide. Angewandte Chemie. Link

  • Cheignon, C. et al. (2018). Oxidative stress and the amyloid beta peptide in Alzheimer's disease. Redox Biology. Link

  • Alies, B. et al. (2013). Molecular Structure of Cu(II)-Bound Amyloid-β Monomer Implicated in Inhibition of Peptide Self-Assembly. NIH PubMed Central. Link

  • Borghesani, V. et al. (2011). Insights into the thermodynamics of copper association with amyloid-β. Metallomics. Link

Sources

An In-depth Technical Guide to the Structural Role of the Central Turn in Amyloid Beta Fibrils

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aggregation of the Amyloid Beta (Aβ) peptide, particularly the 42-residue variant (Aβ42), into neurotoxic fibrils is a central pathological hallmark of Alzheimer's disease (AD). The structural architecture of these fibrils dictates their stability, polymorphism, and ultimately, their role in disease progression. A critical, yet often overlooked, structural element within the core of Aβ fibrils is the central turn, encompassing residues Gly25-Ser26-Asn27-Lys28 (GSNK). This region orchestrates the overall fold of the Aβ monomer within the fibril, bringing two key β-sheet domains into close proximity. This guide provides a comprehensive technical analysis of the GSNK turn, elucidating its pivotal role in fibril structure, stability, and aggregation kinetics. We will dissect the intramolecular interactions that define this turn, most notably the Asp23-Lys28 salt bridge, and explore its influence on fibril polymorphism and neurotoxicity. Furthermore, this guide details established experimental and computational methodologies to probe the structure and dynamics of this region, positioning the central turn as a key strategic target for the development of novel AD therapeutics.

Introduction: Beyond the β-Sheet - The Architectural Significance of the Central Turn

The defining characteristic of amyloid fibrils is the cross-β architecture, where Aβ peptides stack as in-register, parallel β-sheets.[1][2] While the β-strands (typically involving residues 12-24 and 30-42) form the stable core, the intervening loop region is the linchpin that establishes the global fold of the protofilament. In Aβ42 fibrils, this critical bend is located around the GSNK motif (residues 25-28).[1] This turn is not a passive linker; it is a highly structured element that dictates the tertiary arrangement of the Aβ monomer, bringing the N-terminal and C-terminal β-sheet regions into a compact, stable conformation.[1] Understanding the atomic-level details of this turn is paramount for deciphering the mechanisms of fibril formation and for the rational design of aggregation inhibitors.

Structural Anatomy of the GSNK Turn and its Microenvironment

High-resolution structural studies using solid-state Nuclear Magnetic Resonance (ssNMR) and cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the fibril core. These studies reveal that residues 25-29 adopt a distinct bend in the peptide backbone, enabling the two primary β-sheets to pack against each other.[1][3] The stability of this turn is not merely a consequence of backbone dihedral angles but is critically reinforced by a network of side-chain interactions.

The Asp23-Lys28 Salt Bridge: The Master Regulator of the Central Turn

The most critical interaction stabilizing the central turn is an intramolecular salt bridge formed between the side chains of Asp23 and Lys28.[1][4] This electrostatic interaction acts as a molecular staple, constraining the conformation of the loop and dramatically influencing the kinetics of fibril formation.

  • Kinetic Impact : Molecular dynamics simulations have shown that pre-forming this salt bridge, for instance by creating a lactam bridge between Asp23 and Lys28, can accelerate fibril formation by a factor of nearly 1000.[5] This is because constraining the peptide in a "bend-competent" conformation significantly reduces the entropic barrier to forming the nucleus for aggregation.[5][6]

  • Structural Ubiquity : The Asp23-Lys28 salt bridge is a conserved feature across numerous Aβ fibril polymorphs, highlighting its fundamental importance to the stability of the aggregated state.[1][3] Its presence ensures that the charged residues are not buried in the hydrophobic core of the fibril without a stabilizing counter-charge.[4]

The GSNK Turn's Influence on Fibril Properties

The specific conformation and dynamics of the central turn have profound implications for the macroscopic properties of Aβ fibrils, including their rate of formation, structural heterogeneity, and biological toxicity.

Role in Aggregation Kinetics

As established by studies on the Asp23-Lys28 salt bridge, the formation of the central turn is a rate-limiting step in the aggregation cascade. The energy required to overcome the entropic cost of ordering this flexible region into a stable turn contributes significantly to the nucleation barrier.[5] Factors that stabilize this turn, such as mutations or interactions with co-factors, can therefore act as potent accelerators of amyloidogenesis.

Contribution to Fibril Polymorphism

Amyloid fibrils are notoriously polymorphic, meaning they can adopt multiple, distinct, self-propagating structures from the same Aβ peptide sequence.[3] This structural heterogeneity may underlie the different clinical subtypes of Alzheimer's disease. The flexibility of the central turn region is a key contributor to this polymorphism. Subtle variations in the backbone torsion angles or side-chain packing within the GSNK motif can lead to different overall fibril morphologies, such as the characteristic "U-shaped" or "S-shaped" conformations observed in different polymorphs.[7][8]

Link to Neurotoxicity

While the precise relationship is still under intense investigation, there is growing evidence that the structural features of Aβ aggregates, including the conformation of surface-exposed loops like the central turn, are determinants of their neurotoxicity. The GSNK region is often located at the edge of the fibril core, making it accessible for interactions with cell membranes, receptors, or other proteins. The specific conformation of this turn could therefore mediate toxic interactions that lead to synaptic dysfunction and neuronal death.

Methodologies for Interrogating the Central Turn

A multi-pronged approach combining experimental and computational techniques is necessary to fully characterize the structural and functional role of the GSNK turn.

High-Resolution Structural Biology
  • Solid-State NMR (ssNMR): ssNMR is a powerful technique for obtaining atomic-resolution structural information from non-crystalline, insoluble samples like amyloid fibrils.[2] By using isotopically labeled Aβ peptides, ssNMR can measure intra- and inter-molecular distances, providing precise constraints on the conformation of the GSNK turn and the critical Asp23-Lys28 salt bridge.[1]

  • Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of high-resolution structures of Aβ fibrils, including those extracted directly from the brains of AD patients.[3][9] Cryo-EM density maps can clearly resolve the path of the peptide backbone through the central turn and visualize the side-chain interactions that stabilize it.[10]

Biophysical and Mutational Analysis
  • Site-Directed Mutagenesis: This is a cornerstone technique for probing the energetic contribution of individual residues to fibril stability. By systematically substituting residues within the GSNK motif (e.g., with alanine or proline) and measuring the impact on aggregation kinetics (e.g., using a Thioflavin-T fluorescence assay), one can quantify the importance of each residue for maintaining the turn structure.[11][12] For example, introducing a proline, a known β-sheet breaker, into this region can significantly stall aggregation.[13]

  • Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: HDX-MS can provide information on the solvent accessibility and dynamics of different regions of the Aβ peptide during aggregation. Regions that are protected from exchange are typically part of the stable fibril core. This technique can be used to map the formation and stabilization of the central turn during the transition from monomer to fibril.

Computational Modeling
  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic, atomic-level view of the Aβ aggregation process.[14][15] They have been instrumental in elucidating the mechanism by which the Asp23-Lys28 salt bridge stabilizes the central turn and accelerates fibrillization.[16] Simulations can also be used to predict how mutations within the GSNK motif might alter the conformational landscape of the Aβ monomer and its propensity to aggregate.[17]

The Central Turn as a Therapeutic Target

The critical structural and functional role of the GSNK turn makes it an attractive target for the development of disease-modifying therapies for Alzheimer's disease. Strategies aimed at preventing the formation of this turn or disrupting its structure in existing fibrils could halt the aggregation cascade.

  • Peptide-Based Inhibitors: Short peptides that mimic regions of Aβ, particularly the central hydrophobic core and turn region, can act as competitive inhibitors of aggregation.[18] Designing peptides that specifically bind to the GSNK motif could prevent the proper folding and incorporation of Aβ monomers into a growing fibril.

  • Small Molecule Stabilizers: Small molecules could be designed to bind to the monomeric or oligomeric state of Aβ and prevent the conformational changes necessary to form the central turn.

  • Immunotherapy: Monoclonal antibodies that target the central region of the Aβ peptide have been developed. Crenezumab, for example, targets residues ~13-24, adjacent to the central turn.[19] Future antibody development could focus on generating epitopes that specifically recognize the pathogenic conformation of the GSNK turn, thereby targeting toxic aggregates.

Experimental Protocols & Workflows

Protocol: Alanine Scanning Mutagenesis of the GSNK Motif
  • Peptide Synthesis: Synthesize wild-type Aβ42 and four mutant peptides (G25A, S26A, N27A, K28A) using standard solid-phase peptide synthesis (SPPS).

  • Purification & Disaggregation: Purify peptides by HPLC. Treat with a disaggregation protocol (e.g., dissolution in HFIP followed by lyophilization and reconstitution in NaOH and buffer) to ensure a monomeric starting state.

  • Aggregation Assay:

    • Prepare peptide solutions at a final concentration of 10 µM in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.4).

    • Add Thioflavin-T (ThT) to a final concentration of 10 µM.

    • Monitor ThT fluorescence (Excitation ~440 nm, Emission ~485 nm) over time at 37°C with intermittent shaking in a plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. Extract the lag time (t_lag) and apparent growth rate (k_app) from the sigmoidal aggregation curves for each peptide.

  • Interpretation: A significant increase in t_lag or decrease in k_app for a mutant compared to wild-type indicates that the mutated residue plays a critical role in fibril formation and stability.

Workflow: Structural Analysis via ssNMR

G cluster_0 Sample Preparation cluster_1 ssNMR Data Acquisition cluster_2 Data Analysis & Modeling cluster_3 Output synthesis 1. Synthesize Isotopically Labeled Aβ42 (e.g., ¹³C, ¹⁵N) purify 2. HPLC Purification & Disaggregation synthesis->purify fibrillize 3. Fibrillization via Seeding (ensures structural homogeneity) purify->fibrillize pack 4. Pack Fibrils into ssNMR Rotor fibrillize->pack spectra 5. Acquire 2D/3D Spectra (e.g., DARR, CORD) pack->spectra assign 6. Resonance Assignment spectra->assign restraints 7. Extract Structural Restraints (Distances, Torsion Angles) assign->restraints model 8. Molecular Modeling (e.g., Rosetta, Xplor-NIH) restraints->model structure Atomic-Resolution Model of GSNK Turn model->structure

Caption: Workflow for determining the atomic structure of the GSNK turn using solid-state NMR.

Conclusion and Future Directions

The central GSNK turn, stabilized by the crucial Asp23-Lys28 salt bridge, is an essential architectural element in Amyloid Beta fibrils. It is not merely a flexible linker but a structured motif that governs the overall fold, kinetic stability, and polymorphic landscape of Aβ aggregates. The methodologies outlined in this guide provide a robust framework for investigating this critical region in greater detail. Future research should focus on elucidating how the conformation of this turn varies across different, patient-derived fibril strains and how these structural variations correlate with disease phenotype and neurotoxicity. Targeting the formation and stability of this central turn represents a promising and mechanistically distinct strategy for the development of next-generation therapeutics for Alzheimer's disease.

References

  • Thirumalai, D., Reddy, G., & Straub, J. E. (2009). Influence of Preformed Asp23−Lys28 Salt Bridge on the Conformational Fluctuations of Monomers and Dimers of Aβ Peptides with Implications for Rates of Fibril Formation. The Journal of Physical Chemistry B, 113(15), 5123–5133. [Link]

  • Reddy, G., Straub, J. E., & Thirumalai, D. (2009). Influence of preformed Asp23-Lys28 salt bridge on the conformational fluctuations of monomers and dimers of Abeta peptides with implications for rates of fibril formation. PubMed, 29(1), 111-21. [Link]

  • Reddy, G., Straub, J. E., & Thirumalai, D. (2009). Influence of preformed Asp23-Lys28 salt bridge on the conformational fluctuations of monomers and dimers of Aβ peptides with implications for rates of fibril formation. National Institutes of Health. [Link]

  • Baumketner, A., Bernstein, S. L., Wyttenbach, T., Bitan, G., Teplow, D. B., Bowers, M. T., & Shea, J. E. (2006). Dynamics of Asp23-Lys28 Salt-Bridge Formation in Aβ10-35 Monomers. Biophysical Journal, 91(12), L90–L92. [Link]

  • Baumketner, A., Bernstein, S. L., Wyttenbach, T., Bitan, G., Teplow, D. B., Bowers, M. T., & Shea, J. E. (2006). Dynamics of Asp23-Lys28 salt-bridge formation in Abeta10-35 monomers. PubMed, 20(12), 5263-7. [Link]

  • Asoodeh, A., & Klug, G. M. (2020). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. Expert Opinion on Drug Discovery, 15(11), 1297-1313. [Link]

  • Panza, F., Lozupone, M., Seripa, D., & Imbimbo, B. P. (2019). Immunotherapy Targeting Amyloid-β Peptides in Alzheimer's Disease. Expert Review of Neurotherapeutics, 19(2), 121-132. [Link]

  • DeToma, A. S., Salamekh, S., Ramamoorthy, A., & Lim, M. H. (2012). Treatment Strategies Targeting Amyloid β-Protein. Cold Spring Harbor Perspectives in Medicine, 2(7), a006378. [Link]

  • Petkova, A. T., Yau, W. M., & Tycko, R. (2006). A structural model for Alzheimer's β-amyloid fibrils based on experimental constraints from solid state NMR. Proceedings of the National Academy of Sciences, 103(10), 3613-3618. [Link]

  • Radamaker, L., et al. (2020). Cryo-EM reveals structural breaks in a patient-derived amyloid fibril from systemic AL amyloidosis. Nature Communications, 11(1), 1-9. [Link]

  • Wälti, M. A., et al. (2016). Solid-state NMR sequential assignment of an Amyloid-β(1-42) fibril polymorph. Biomolecular NMR Assignments, 10(2), 269-276. [Link]

  • Zhang, Y., & Fändrich, M. (2023). Exploring the complexity of amyloid-beta fibrils: structural polymorphisms and molecular interactions. Biochemical Society Transactions, 51(1), 1-13. [Link]

  • Sangwan, S., et al. (2022). Insights into the baicalein-induced destabilization of LS-shaped Aβ42 protofibrils using computer simulations. Physical Chemistry Chemical Physics, 24(28), 17056-17068. [Link]

  • Chen, Y. R., & Glabe, C. G. (2006). β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer's Disease. Frontiers in Bioscience, 11, 1598-1610. [Link]

  • Kumar, A., & Singh, J. (2022). Exploring the Potential of Therapeutic Agents Targeted towards Mitigating the Events Associated with Amyloid-β Cascade in Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11571. [Link]

  • Okumura, H. (2020). Molecular Dynamics Simulation Studies on the Aggregation of Amyloid-β Peptides and Their Disaggregation by Ultrasonic Wave and Infrared Laser Irradiation. International Journal of Molecular Sciences, 21(23), 9097. [Link]

  • Wälti, M. A., et al. (2016). Solid-state NMR sequential assignment of an Amyloid-β(1–42) fibril polymorph. Sci-Hub. [Link]

  • Lee, J. H., et al. (2023). Elucidating the Unique J-Shaped Protomer Structure of Amyloid-β(1-40) Fibril with Cryo-Electron Microscopy. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Okumura, H., & Itoh, S. G. (2018). Molecular dynamics simulations of amyloid-β peptides in heterogeneous environments. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1806-1814. [Link]

  • Lemkul, J. A., & Bevan, D. R. (2010). Molecular Dynamics Simulations of Amyloid β-Peptide (1-42): Tetramer Formation and Membrane Interactions. Biophysical Journal, 99(5), 1633-1642. [Link]

  • Panda, P. K., et al. (2020). Study on the Amyloid A β 42 with Accelerated Molecular Dynamics Simulations. Journal of Biomolecular Structure and Dynamics, 38(13), 3871-3881. [Link]

  • Gremer, L., et al. (2018). Structure Determination of Amyloid-β1-42 Fibrils by cryo-EM. PhD Thesis. [Link]

  • Kollmer, M., et al. (2023). Cryo-EM Structures of Amyloid-β Fibrils from Alzheimer's Disease Mouse Models. bioRxiv. [Link]

  • Xiao, Y., et al. (2017). Solid-State NMR Studies of Amyloid Materials: A Protocol to Define an Atomic Model of Aβ(1–42) in Amyloid Fibrils. Methods in Molecular Biology, 1523, 259-276. [Link]

  • Tycko, R. (2011). Solid State NMR Studies of Amyloid Fibril Structure. Annual Review of Physical Chemistry, 62, 279-299. [Link]

  • Wurth, C., et al. (2008). Mutations enhance the aggregation propensity of the Alzheimer's A beta peptide. Journal of Molecular Biology, 377(2), 523-534. [Link]

  • Seuma, M., et al. (2021). Elucidating the Molecular Determinants of Aβ Aggregation with Deep Mutational Scanning. eLife, 10, e65377. [Link]

  • Panda, P. K., et al. (2020). Mutation-based structural modification and dynamics study of amyloid beta peptide (1–42): An in-silico-based analysis to cognize the mechanism of aggregation. Journal of Cellular Biochemistry, 121(3), 2321-2332. [Link]

  • Kim, J., et al. (2009). Mutations Enhance the Aggregation Propensity of the Alzheimer's Aβ Peptide. Journal of Molecular Biology, 387(3), 609-618. [Link]

  • Panda, P. K., et al. (2020). Mutation-based structural modification and dynamics study of amyloid beta peptide (1–42): An in-silico-based analysis to cognize the mechanism of aggregation. ResearchGate. [Link]

Sources

The Imidazole Advantage: A Technical Guide to Short Histidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity of Short Histidine-Containing Peptides Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Abstract

Short histidine-containing peptides (HCPs) represent a unique class of bioactive molecules defined not by their steric bulk, but by the versatile chemistry of the imidazole ring. Unlike complex proteins, these di- and tripeptides (e.g., Carnosine, GHK) exhibit high bioavailability and multifunctional efficacy—ranging from proton buffering and metal chelation to reactive carbonyl species (RCS) detoxification.[1] This guide analyzes the physicochemical mechanisms driving these behaviors and provides validated protocols for their characterization in drug development.

The Functional Core: Imidazole Chemistry

The bioactivity of HCPs is inextricably linked to the histidine side chain. The imidazole ring possesses a pKa of approximately 6.04, placing it directly within the physiological pH range. This allows it to toggle between protonated and unprotonated states, serving as a "proton sponge" in acidic microenvironments (e.g., hypoxic tumor tissue or exercising muscle).[1]

Furthermore, the imidazole nitrogen atoms (


 and 

) act as effective Lewis bases, coordinating transition metals (Cu

, Zn

, Fe

) with high affinity.[1] This coordination geometry is critical for both metalloenzyme regulation and the prevention of metal-catalyzed oxidative stress (Fenton chemistry).[1]
Visualization: The Imidazole Mechanistic Switch

The following diagram illustrates the tri-functional nature of the histidine moiety depending on environmental triggers (pH, Metal Ions, or ROS).

Imidazole_Mechanism Core Histidine Imidazole Ring (pKa ~6.0) Trigger_pH Trigger: Acidosis (High H+ Conc.) Core->Trigger_pH Trigger_Metal Trigger: Free Metal Ions (Cu2+, Zn2+) Core->Trigger_Metal Trigger_RCS Trigger: Lipid Peroxidation (HNE, Acrolein) Core->Trigger_RCS Action_Buffer Proton Buffering (Maintains Intracellular pH) Trigger_pH->Action_Buffer Action_Chelate Metal Chelation (Prevents Fenton Reaction) Trigger_Metal->Action_Chelate Action_Scavenge Carbonyl Quenching (Michael Addition to Adducts) Trigger_RCS->Action_Scavenge Outcome_Physio Muscle Contractility Neuroprotection Action_Buffer->Outcome_Physio Outcome_Tox Reduced ROS Anti-Inflammatory Action_Chelate->Outcome_Tox Outcome_Aging Anti-Glycation (Prevents AGEs) Action_Scavenge->Outcome_Aging

Figure 1: The functional plasticity of the imidazole ring allows HCPs to respond dynamically to distinct physiological stressors.[1]

Case Study A: Carnosine (β-alanyl-L-histidine)

Primary Mechanism: RCS Detoxification & pH Buffering.[1]

Carnosine is abundant in skeletal muscle and brain tissue.[2] While its buffering capacity is well-documented, its role as a "sacrificial peptide" is more significant for drug development.[1] Carnosine reacts with reactive carbonyl species (RCS) like 4-hydroxy-trans-2-nonenal (HNE)—a toxic byproduct of lipid peroxidation—forming stable adducts.[1] This prevents HNE from cross-linking functional proteins.[1]

Comparative Bioactivity of Imidazole Dipeptides:

PeptideStructureMethylation SitePrimary TissueSpecific Advantage
Carnosine

-Ala-His
NoneMuscle, BrainBroad-spectrum RCS scavenging.[1]
Anserine

-Ala-1-Me-His

-methyl
Avian Muscle, BrainResistant to serum carnosinase (longer half-life).[1]
Balenine

-Ala-3-Me-His

-methyl
Whale MuscleHigh buffering capacity; metabolic signaling.[1]

Case Study B: GHK-Cu (Glycyl-L-Histidyl-L-Lysine)

Primary Mechanism: Regenerative Signaling & Copper Transport.[1][3]

GHK-Cu functions as a copper-delivery system.[1][4] The GHK tripeptide has a strong affinity for Cu(II) (log K ~16.4), allowing it to safely transport copper into cells.[1] Once internalized, the copper is released to activate copper-dependent enzymes (e.g., Lysyl Oxidase for collagen cross-linking).[1] Furthermore, GHK modulates gene expression, downregulating inflammatory cytokines (TNF-α, IL-6) and upregulating tissue remodeling factors (MMPs, TIMPs).[1]

Visualization: GHK-Cu Signaling Pathway

This workflow demonstrates how GHK-Cu shifts cellular phenotype from inflammation to remodeling.[1]

GHK_Signaling GHK_Cu GHK-Cu Complex (Extracellular) Receptor Cell Membrane Uptake GHK_Cu->Receptor Intracellular_Cu Intracellular Cu2+ Release Receptor->Intracellular_Cu Gene_Mod Gene Modulation (Reset to 'Young' Profile) Receptor->Gene_Mod Target_Collagen Collagen I/III Synthesis Intracellular_Cu->Target_Collagen Lysyl Oxidase Activation Target_MMP MMP/TIMP Balance (Remodeling) Gene_Mod->Target_MMP Target_Stem p63 Stem Cell Activation Gene_Mod->Target_Stem Wound_Healing Wound_Healing Target_MMP->Wound_Healing ECM Repair Target_Collagen->Wound_Healing

Figure 2: GHK-Cu mechanism of action, highlighting the dual pathway of copper delivery and direct genomic modulation.[1]

Validated Experimental Protocols

As an application scientist, relying on generic antioxidant assays (like ORAC) for histidine peptides is insufficient.[1] The following protocols are specific to the unique chemistry of HCPs.

Protocol A: HNE Scavenging Assay (Anti-Glycation Potential)

Purpose: To quantify the ability of a peptide to detoxify lipid peroxidation products via Michael addition.

  • Reagents:

    • Synthesized Peptide (e.g., Carnosine) stock (10 mM in PBS).[1]

    • 4-Hydroxy-trans-2-nonenal (HNE) stock (10 mM in ethanol).[1]

    • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Reaction Setup:

    • Mix Peptide and HNE in a 1:1 molar ratio (final conc. 100 µM) in PBS.

    • Incubate at 37°C in a water bath.

  • Sampling:

    • Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

    • Quench reaction immediately with 0.1% Trifluoroacetic acid (TFA).[1]

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).[1]

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

    • Gradient: 0-60% B over 20 mins.

    • Detection: Monitor HNE consumption at 224 nm. Confirm adduct mass (Peptide Mass + 156 Da) via ESI-MS.[1]

  • Validation Criteria: A functional scavenger should show >50% reduction in free HNE within 60 minutes, with a stoichiometric appearance of the mono-Michael adduct.

Protocol B: Plasma Stability Assay (Carnosinase Susceptibility)

Purpose: Short HCPs are rapidly degraded by serum carnosinase (CN1).[1] This assay determines pharmacokinetic viability.[1]

  • Matrix Preparation:

    • Pool human plasma (heparinized) from at least 3 donors to average CN1 activity.[1]

    • Pre-warm plasma to 37°C.[1]

  • Incubation:

    • Spike peptide into plasma to a final concentration of 10 µM.[5]

    • Incubate at 37°C with gentle shaking.

  • Extraction:

    • At time points (0, 5, 10, 30, 60 min), remove 100 µL.

    • Precipitate proteins with 300 µL ice-cold Acetonitrile containing Internal Standard (e.g., deuterated carnosine).[1]

    • Centrifuge at 14,000 x g for 10 min.

  • LC-MS/MS Quantification:

    • Inject supernatant.[1]

    • Monitor MRM transitions for the parent peptide and the Histidine metabolite.

    • Calculation: Plot ln(concentration) vs. time to determine half-life (

      
      ).
      
    • Note: Unmodified Carnosine typically has a

      
       < 5 minutes in human plasma.[1]
      

Therapeutic Engineering & Future Directions

The primary limitation of HCPs is their metabolic instability. To translate these powerful mechanisms into clinical therapeutics, structural modifications are often required:

  • N-Acetylation: (e.g., N-acetyl-carnosine) prevents recognition by aminopeptidases, extending ocular residence time (used in cataract drops).[1]

  • D-Isomerization: Replacing L-Histidine with D-Histidine renders the peptide resistant to enzymatic hydrolysis, though it may alter receptor binding affinity.[1]

  • Derivatization: Lipo-carnosine (conjugation with fatty acids) enhances blood-brain barrier penetration for neurodegenerative applications.[1]

References

  • Boldyrev, A. A., et al. (2013).[1] "Physiology and pathophysiology of carnosine." Physiological Reviews. [Link][1]

  • Pickart, L., & Margolina, A. (2018).[1] "Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data." International Journal of Molecular Sciences. [Link]

  • Aldini, G., et al. (2005).[1] "Carnosine and related dipeptides as quenchers of reactive carbonyl species: from structural studies to therapeutic perspectives." Biofactors. [Link][1]

  • Hipkiss, A. R. (2009).[1] "Carnosine and its possible implications for nutrition and health." Advances in Food and Nutrition Research. [Link]

  • Peters, V., et al. (2015).[1] "Relevance of carnosinase for therapeutic application of carnosine." Amino Acids. [Link]

Sources

An In-depth Technical Guide to the Pentapeptide H-His-Asp-Ser-Gly-OH: Chemical Structure and Isoelectric Point

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive analysis of the chemical properties of the pentapeptide H-His-Asp-Ser-Gly-OH, with a focus on its structural composition and the theoretical and practical determination of its isoelectric point (pI). This guide is intended for researchers, scientists, and professionals in the field of drug development.

This technical guide provides a detailed exploration of the pentapeptide H-His-Asp-Ser-Gly-OH, a sequence of five amino acids: Histidine (His), Aspartic Acid (Asp), Serine (Ser), and Glycine (Gly). A thorough understanding of the chemical structure and the isoelectric point (pI) of such peptides is fundamental in various biochemical and pharmaceutical applications, including drug design, protein purification, and formulation development.[1]

Unraveling the Chemical Architecture: The Structure of H-His-Asp-Ser-Gly-OH

The primary structure of a peptide is defined by the linear sequence of its constituent amino acids, which are linked by peptide bonds.[2][3] A peptide bond is a covalent chemical bond formed between two molecules when the carboxyl group of one molecule reacts with the amino group of the other molecule, releasing a molecule of water (a dehydration reaction).[4]

The pentapeptide H-His-Asp-Ser-Gly-OH consists of the following amino acids in sequence from the N-terminus (free amino group) to the C-terminus (free carboxyl group):

  • Histidine (His): An amino acid with an imidazole side chain, which can act as both a proton donor and acceptor at physiological pH.[5]

  • Aspartic Acid (Asp): An acidic amino acid with a carboxyl group in its side chain, which is negatively charged at physiological pH.[2][5]

  • Serine (Ser): A polar amino acid containing a hydroxyl group, making it capable of hydrogen bonding.[5]

  • Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain.[5]

These amino acids are linked in the specified order via four peptide bonds. The "H-" at the beginning signifies a free amino group at the N-terminus, and the "-OH" at the end indicates a free carboxyl group at the C-terminus.[3]

Below is a visual representation of the chemical structure of H-His-Asp-Ser-Gly-OH.

G N_term H₂N⁺- C_alpha_His N_term->C_alpha_His C_His C C_alpha_His->C_His His_side_chain CH₂ | (Imidazole ring) C_alpha_His->His_side_chain O_His O C_His->O_His N_Asp N C_His->N_Asp Peptide Bond H_Asp H N_Asp->H_Asp C_alpha_Asp N_Asp->C_alpha_Asp C_Asp C C_alpha_Asp->C_Asp Asp_side_chain CH₂ | COO⁻ C_alpha_Asp->Asp_side_chain O_Asp O C_Asp->O_Asp N_Ser N C_Asp->N_Ser Peptide Bond H_Ser H N_Ser->H_Ser C_alpha_Ser N_Ser->C_alpha_Ser C_Ser C C_alpha_Ser->C_Ser Ser_side_chain CH₂ | OH C_alpha_Ser->Ser_side_chain O_Ser O C_Ser->O_Ser N_Gly N C_Ser->N_Gly Peptide Bond H_Gly H N_Gly->H_Gly C_alpha_Gly N_Gly->C_alpha_Gly C_term C C_alpha_Gly->C_term Gly_side_chain H C_alpha_Gly->Gly_side_chain O_term O⁻ C_term->O_term OH_term O C_term->OH_term

Caption: Chemical structure of H-His-Asp-Ser-Gly-OH.

The Isoelectric Point (pI): A Critical Physicochemical Parameter

The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[1][6] At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge.[7] This property is of paramount importance as it influences the solubility, stability, and biological activity of peptides and proteins.[1] For instance, proteins are least soluble at their pI, a principle often exploited in protein purification techniques like isoelectric focusing.[1][8]

Theoretical Calculation of the Isoelectric Point

The pI of a peptide is determined by the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of any acidic or basic amino acid residues.[6][9] The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.

The ionizable groups in H-His-Asp-Ser-Gly-OH are:

  • The α-amino group of the N-terminal Histidine.

  • The imidazole side chain of Histidine.

  • The carboxyl side chain of Aspartic Acid.

  • The α-carboxyl group of the C-terminal Glycine.

The pKa values for these groups can vary slightly depending on the chemical environment within the peptide, but standard values provide a good approximation.

Ionizable GroupAmino AcidApproximate pKa
C-terminus (α-carboxyl)Glycine3.3[10][11]
Side Chain (carboxyl)Aspartic Acid3.86[6][12]
Side Chain (imidazole)Histidine6.0[6][13]
N-terminus (α-amino)Histidine7.7[10][11]

Methodology for pI Calculation:

The theoretical pI is calculated by identifying the pH at which the net charge of the peptide is zero. This is achieved by averaging the two pKa values that bracket the zwitterionic (net charge of zero) form of the molecule.[9]

  • Identify all ionizable groups and their respective pKa values.

  • Order the pKa values from lowest to highest.

  • Determine the net charge of the peptide at various pH ranges defined by the pKa values. This is done by considering the protonation state of each group at a given pH. If pH < pKa, the group is predominantly protonated. If pH > pKa, the group is predominantly deprotonated.

  • Identify the two pKa values that flank the pH range where the net charge is zero.

  • Calculate the average of these two pKa values to determine the pI. [9]

Step-by-Step Calculation for H-His-Asp-Ser-Gly-OH:

  • pKa values in ascending order: 3.3 (C-terminus), 3.86 (Asp side chain), 6.0 (His side chain), 7.7 (N-terminus).

  • Charge determination at different pH ranges:

    • pH < 3.3: All groups are protonated.

      • N-terminus: +1

      • His side chain: +1

      • Asp side chain: 0

      • C-terminus: 0

      • Net Charge: +2

    • 3.3 < pH < 3.86: The C-terminus is deprotonated.

      • N-terminus: +1

      • His side chain: +1

      • Asp side chain: 0

      • C-terminus: -1

      • Net Charge: +1

    • 3.86 < pH < 6.0: The C-terminus and Asp side chain are deprotonated.

      • N-terminus: +1

      • His side chain: +1

      • Asp side chain: -1

      • C-terminus: -1

      • Net Charge: 0

    • 6.0 < pH < 7.7: The C-terminus, Asp side chain, and His side chain are deprotonated.

      • N-terminus: +1

      • His side chain: 0

      • Asp side chain: -1

      • C-terminus: -1

      • Net Charge: -1

    • pH > 7.7: All groups are deprotonated.

      • N-terminus: 0

      • His side chain: 0

      • Asp side chain: -1

      • C-terminus: -1

      • Net Charge: -2

  • pI Calculation: The net charge is zero in the pH range between 3.86 and 6.0. Therefore, the pI is the average of these two pKa values.

    pI = (3.86 + 6.0) / 2 = 4.93

This calculated pI suggests that H-His-Asp-Ser-Gly-OH is an acidic peptide.

Experimental Determination of the Isoelectric Point

While theoretical calculations provide a valuable estimate, the experimental determination of the pI is often necessary for precise characterization.[14] The actual pKa values of ionizable groups can be influenced by the local microenvironment within the peptide.[15]

Common experimental techniques include:

  • Isoelectric Focusing (IEF): This is a high-resolution electrophoretic technique that separates molecules based on their pI.[8] A pH gradient is established in a gel, and when an electric field is applied, the peptide migrates to the position in the gradient where its net charge is zero, which corresponds to its pI.[8]

  • Potentiometric Titration: This method involves titrating a solution of the peptide with an acid or base and monitoring the pH.[14][16] The titration curve reveals the pKa values of the ionizable groups, from which the pI can be accurately calculated.

The following diagram illustrates the workflow for determining the isoelectric point.

G cluster_0 Theoretical Approach cluster_1 Experimental Approach a Identify Ionizable Groups b Obtain pKa Values a->b c Calculate Net Charge vs. pH b->c d Determine pI c->d g Experimentally Determined pI d->g Validation e Isoelectric Focusing (IEF) e->g f Potentiometric Titration f->g

Caption: Workflow for pI determination.

Significance in Research and Drug Development

A comprehensive understanding of the chemical structure and isoelectric point of peptides like H-His-Asp-Ser-Gly-OH is crucial for several reasons:

  • Predicting Solubility and Stability: The pI is a key determinant of a peptide's solubility, which is critical for formulation and delivery.[1] Peptides are generally least soluble at their pI.

  • Optimizing Purification Strategies: Techniques like ion-exchange chromatography and isoelectric focusing rely on the charge properties of peptides, which are dictated by the relationship between the solution pH and the peptide's pI.

  • Understanding Biological Interactions: The charge state of a peptide at physiological pH (around 7.4) influences its interactions with biological targets such as receptors and enzymes.

  • Guiding Drug Formulation: Knowledge of the pI is essential for developing stable and effective pharmaceutical formulations of peptide-based drugs.[1][14]

References

  • Vertex AI Search. (2022). Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons.
  • Bachem.
  • Chegg. (2021). Solved The pKa of the C and N terminal residues in a peptide.
  • Pion Inc.
  • Kozlowski, L. P. (2016).
  • Star Republic. pKa values of amino acids.
  • D'Andrea, G., & Di Nicolantonio, G. A Graphical Approach to Determine the Isoelectric Point and Charge of Small Peptides from pH 0 to 14.
  • Chemistry LibreTexts. (2022). Acid-base Chemistry of Amino Acids.
  • Food Science Toolbox. (2021). How to Determine Isoelectric Point (pI) of Peptides.
  • Creative Proteomics.
  • Jack Westin.
  • NIH. A summary of the measured pK values of the ionizable groups in folded proteins.
  • Isca Biochemicals. Amino acid pKa and pKi values.
  • MSU chemistry. Peptides and Proteins.
  • Study.com.
  • Biology LibreTexts. (2024). 2.2: Structure & Function - Amino Acids.

Sources

Methodological & Application

Using H-His-Asp-Ser-Gly-OH as an epitope for antibody production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Antibody Generation Against the Ultra-Short Epitope H-His-Asp-Ser-Gly-OH [1]

Executive Summary & Challenge Analysis

The peptide H-His-Asp-Ser-Gly-OH (HDSG) represents a distinct challenge in antibody development: "Ultra-Short Epitope Non-Immunogenicity."

With a molecular weight of ~428 Da, this tetrapeptide is well below the immunogenic threshold (typically >3,000 Da) required to elicit a T-cell-dependent B-cell response.[1] Furthermore, its sequence contains reactive side chains (Aspartic Acid carboxyl, Histidine imidazole) that make standard conjugation chemistries (like EDC/NHS) prone to "epitope masking," where the antibody recognition site is chemically buried during attachment to the carrier.[1]

This guide details a precision-engineered workflow to generate high-affinity antibodies specifically targeting the free N-terminus of HDSG.

Phase I: Immunogen Engineering (The "Anchor" Strategy)

You cannot simply mix HDSG with a carrier protein. The peptide must be chemically modified to ensure it is presented to the immune system in a specific orientation.

The Problem with Native HDSG:

  • Ambiguous Conjugation: Using EDC (Carbodiimide) chemistry targets carboxyl groups.[1] HDSG has two carboxyls: the C-terminal Glycine and the side chain of Aspartic Acid (Asp). Conjugation via the Asp side chain would buckle the peptide, destroying the linear epitope.

  • N-Terminal Blockade: Using Glutaraldehyde targets amines.[1] This would modify the N-terminal Histidine, which is likely the critical specificity determinant.

The Solution: C-Terminal Cysteine Modification We will synthesize a modified antigen: H-His-Asp-Ser-Gly-Cys-OH .

  • Role of Cysteine: Provides a unique sulfhydryl (-SH) group for site-specific conjugation.

  • Role of Linker: The Cysteine acts as a spacer, pushing the HDSG sequence away from the carrier surface.

  • Orientation: Forces the N-terminal Histidine to point outward, mimicking its native accessibility on a protein target.[1]

Table 1: Physicochemical Profile of the Antigen
FeatureNative Sequence (HDSG)Modified Immunogen (HDSG-C)
Formula C₁₅H₂₂N₆O₉C₁₈H₂₇N₇O₁₀S
MW 430.41 g/mol 533.53 g/mol
Isoelectric Point (pI) ~4.8 (Acidic)~4.8
Hydrophobicity High Hydrophilicity (Soluble)Soluble
Conjugation Target Random (COOH or NH₂)Specific (Sulfhydryl)

Phase II: Conjugation Protocol (Maleimide-Activated KLH)

Principle: Maleimide groups on the carrier protein (KLH) react specifically with the sulfhydryl group of the added Cysteine at pH 7.2, forming a stable Thioether bond.

Visualizing the Conjugation Logic

G cluster_0 Incorrect Strategy (EDC/NHS) cluster_1 Correct Strategy (Maleimide) EDC EDC Reagent Asp Asp Side Chain (COOH) EDC->Asp Random Binding Gly C-Term Gly (COOH) EDC->Gly Random Binding Masked Failed Antibody Response Asp->Masked Epitope Buckled/Hidden Mal Maleimide-KLH His N-Term Histidine (Exposed) Mal->His Correct Orientation Cys C-Term Cysteine (-SH) Cys->Mal Site-Specific Thioether Bond Success Successful Antibody His->Success High Affinity Recognition

Figure 1: Comparison of conjugation strategies. Green path ensures the N-terminal Histidine remains free and accessible.

Step-by-Step Protocol:

Materials:

  • Maleimide-Activated KLH (Keyhole Limpet Hemocyanin).[1]

  • Synthetic Peptide: H-His-Asp-Ser-Gly-Cys-OH (>90% Purity).[1]

  • Conjugation Buffer: PBS, pH 7.2, 5mM EDTA (EDTA prevents oxidation of Cys).[1]

Procedure:

  • Solubilization: Dissolve 2 mg of HDSG-C peptide in 200 µL of Conjugation Buffer.

    • Note: If the peptide is stubborn, add DMSO dropwise (up to 10% total vol), but HDSG is hydrophilic and should dissolve easily.[1]

  • Reconstitution: Reconstitute 2 mg of Maleimide-KLH in 200 µL of water.

  • Mixing: Immediately mix the peptide solution with the KLH solution.

    • Ratio: We aim for a 1:1 mass ratio (Peptide:Carrier) to ensure high epitope density.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) with gentle rotation.

  • Purification (Critical): Dialyze the conjugate against PBS (pH 7.4) using a 10 kDa cutoff membrane to remove uncoupled peptide and EDTA.

    • Why? Free peptide acts as a "competitor" in the immune system, inducing tolerance rather than immunity.[1]

Phase III: Immunization Schedule (The "Prime-Boost" System)

For small haptens, the immune system requires aggressive adjuvants to break tolerance.[1]

Host: New Zealand White Rabbits (n=2 recommended).

DayActionFormulationRationale
0 Pre-Bleed Collect 5mL serum.Establish baseline background (Negative Control).[1]
1 Primary Injection 200µg Conjugate + CFA (1:1)Complete Freund's Adjuvant (CFA) creates a depot effect for slow release.
14 Boost 1 100µg Conjugate + IFA (1:1)Incomplete Freund's Adjuvant (IFA) minimizes tissue necrosis while boosting titer.
28 Boost 2 100µg Conjugate + IFA (1:[1]1)Secondary affinity maturation.
38 Test Bleed Collect 2mL serum.Screening Point (See Phase IV).
42 Boost 3 100µg Conjugate + IFA (1:1)Only if titer is low (<1:10,000).[1]
56 Harvest Exsanguination.[1]Final serum collection.

Phase IV: Screening & Validation (The "Dual-Carrier" ELISA)

This is the most common failure point. If you screen using the Immunogen (HDSG-C-KLH) , you will detect antibodies against KLH and the Cysteine linker, leading to false positives.[1]

The "Matched-Pair" Strategy: You must synthesize a second conjugate using a different carrier, such as BSA (Bovine Serum Albumin) , coupled to the same peptide: HDSG-C-BSA .[1]

Validation Workflow Diagram

ELISA cluster_inputs ELISA Plate Setup Well_A Coat: HDSG-C-BSA (Target) Decision Signal Analysis Well_A->Decision Well_B Coat: Cys-BSA (Linker Control) Well_B->Decision Well_C Coat: Native BSA (Carrier Control) Well_C->Decision Serum Rabbit Serum (Day 38) Serum->Well_A Serum->Well_B Serum->Well_C Result_Pass PASS: High Signal in A Low Signal in B & C Decision->Result_Pass Specific Result_Fail FAIL: High Signal in B or C (Non-Specific) Decision->Result_Fail Artifact

Figure 2: Screening logic to rule out anti-carrier and anti-linker antibodies.

ELISA Protocol:

  • Coat: 1 µg/mL of HDSG-C-BSA in Carbonate Buffer (pH 9.6) overnight.

  • Block: 3% Non-Fat Dry Milk in PBS-T (Do not use BSA to block if your capture is BSA!).

  • Primary: Dilute Rabbit Serum (1:1,000 to 1:100,000).

  • Secondary: Goat Anti-Rabbit HRP.

  • Read: TMB Substrate at 450nm.

Success Criteria:

  • Optical Density (OD) > 1.0 at 1:10,000 dilution against HDSG-C-BSA.

  • OD < 0.2 against Native BSA and Cys-BSA.

References

  • Harlow, E., & Lane, D. (1988).[1] Antibodies: A Laboratory Manual. Cold Spring Harbor Laboratory Press. (The foundational text for hapten-carrier immunizations).[2][3]

  • Thermo Fisher Scientific. Carrier Protein Activation and Conjugation Protocols. Retrieved from [1]

  • National Institutes of Health (NIH/OLAW). Guidelines for the Production of Polyclonal Antibodies. Retrieved from [1]

  • BenchChem. Application Notes for Antibody Production Using Short Peptide Epitopes. Retrieved from [1]

  • G-Biosciences. Hapten-Carrier Conjugation Strategies: A Technical Review. Retrieved from [1]

Sources

Application Note: Structural Dynamics & Metal Affinity of the Amyloid Beta 6-9 (HDSG) Motif

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Amyloid Beta (A


) 6-9 region (HDSG ) represents a critical "hotspot" within the intrinsically disordered N-terminus of the A

peptide. It contains Histidine-6 , the primary anchor for copper/zinc coordination, and Aspartate-7 , a site prone to isomerization and familial mutations (Tottori D7N, Taiwanese D7H).

This Application Note provides a rigorous protocol for utilizing solution-state NMR to characterize this tetrapeptide motif. Unlike full-length A


, which suffers from rapid aggregation, the 6-9 fragment allows for precise, artifact-free analysis of metal binding thermodynamics and local pH-dependent conformational switching. This guide is essential for researchers designing small molecule chelators or investigating the structural impact of early-onset Alzheimer’s mutations.

Scientific Background & Rationale

The HDSG Motif: A Structural Pivot

In the full-length A


 peptide, the N-terminus (residues 1-16) is flexible but functional. The 6-9 segment acts as a gatekeeper for two major pathological pathways:
  • Metal Toxicity: His6 is an obligate ligand for Cu(II) and Zn(II). Binding promotes Reactive Oxygen Species (ROS) generation.

  • Fibril Nucleation: The English mutation (H6R ) removes the metal anchor, while the Tottori mutation (D7N ) alters the salt-bridge network, both accelerating fibrillization rates.

Why NMR for this Fragment?

X-ray crystallography often fails for this region due to its inherent disorder. NMR is the gold standard here because:

  • Chemical Shift Sensitivity: The imidazole ring protons of His6 are exquisitely sensitive to pH and metal proximity.

  • Paramagnetic Relaxation Enhancement (PRE): Titration with paramagnetic Cu(II) causes distance-dependent line broadening, mapping the exact coordination sphere.

Experimental Protocols

Protocol A: Sample Preparation & Quality Control

Objective: synthesize and prepare a stable, monomeric peptide sample free of trace metals.

Materials:

  • Synthetic Peptide: Ac-HDSG-NH2 (N-acetylated/C-amidated to mimic the protein backbone) or free HDSG.

  • Buffer: 20 mM Potassium Phosphate (KPi), pH 7.2. Avoid HEPES or Tris as they can weakly bind metals.

  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (for lock).
  • Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for referencing (0.00 ppm).

Step-by-Step Workflow:

  • Lyophilization: Dissolve synthetic peptide in HPLC-grade water and lyophilize three times to remove residual synthesis scavengers (e.g., TFA), which can complex metals.

  • Chelex Treatment (Critical): Pass the buffer through a Chelex-100 resin column before adding peptide. Trace metal contamination (ppb levels) can broaden His6 signals.

  • Solubilization: Dissolve peptide to a final concentration of 1.0 mM.

  • pH Adjustment: Use dilute NaOD/DCl to adjust pH to 7.2. Note: Do not use a glass electrode directly in the NMR tube to avoid leaching ions; measure on an aliquot.

Protocol B: 1D H NMR pH Titration (pKa Determination)

Objective: Determine the protonation state of His6, which dictates metal affinity.

Rationale: The chemical shift of the His6 H


1 and H

2 protons changes based on the protonation of the imidazole ring.
  • Acquisition: Record 1D

    
    H spectra with water suppression (excitation sculpting or WATERGATE) at 298 K.
    
  • Titration: Adjust pH from 4.0 to 9.0 in 0.5 unit increments.

  • Analysis: Plot the chemical shift (

    
    ) of His6 H
    
    
    
    1 vs. pH. Fit the curve to the Henderson-Hasselbalch equation to extract pKa.
    • Expected Result: WT HDSG His6 pKa

      
       6.5. Deviations indicate intramolecular hydrogen bonding (e.g., with Asp7).
      
Protocol C: Cu(II) Paramagnetic Titration

Objective: Map the metal binding footprint.

Mechanism: Cu(II) has an unpaired electron. Protons within ~10 Å of the copper ion will experience rapid relaxation, causing their NMR signals to broaden and disappear ("bleaching").

Workflow:

  • Baseline Spectrum: Acquire a high S/N 1D

    
    H spectrum of 500 
    
    
    
    M HDSG.
  • Titration: Add CuCl

    
     (from a 100 mM stock in water) in molar equivalents: 0.1, 0.2, 0.5, 0.8, 1.0 eq.
    
  • Observation: Monitor the aromatic region (7.0 - 9.0 ppm).

    • His6 Signals: Should broaden immediately (primary ligand).

    • Asp7 Amide: Monitor the amide envelope (8.0 - 8.5 ppm). Broadening here indicates backbone involvement in the chelate.

    • Control: Add 2.0 eq EDTA. Signals should recover, proving the effect is paramagnetic and not aggregation-induced precipitation.

Data Analysis & Interpretation

Chemical Shift Assignments (HDSG)

For the unlabeled tetrapeptide in D


O/H

O at pH 7.2:
ResidueAtomApprox Shift (ppm)Diagnostic Feature
His6 H

1
8.0 - 8.6Most downfield singlet; pH sensitive.
His6 H

2
7.0 - 7.3Singlet in aromatic region.
Asp7 H

2.6 - 2.8ABX system; diastereotopic protons.
Ser8 H

3.8 - 4.0Multiplet; close to water suppression.
Gly9 H

3.9 - 4.1Singlet (unless chiral induction occurs).
Impact of Familial Mutations

When comparing WT (HDSG) to mutants, look for these specific NMR signatures:

  • English Mutation (H6R):

    • Spectra: Disappearance of imidazole singlets. Appearance of Arginine H

      
       multiplet (~3.2 ppm).
      
    • Metal Binding: Cu(II) titration will show minimal line broadening compared to WT, confirming loss of the primary anchor.

  • Tottori Mutation (D7N):

    • Spectra: Asp7 H

      
       shifts change. New Asn sidechain NH
      
      
      
      peaks appear (6.8 - 7.6 ppm).
    • Structural Implication: The D7N mutation removes the charge at position 7. In 2D NOESY, look for changes in sequential

      
       NOEs, indicating a shift in the backbone conformational ensemble (e.g., increased turn propensity).
      

Visualizing the Workflow

Diagram 1: NMR Investigation Workflow

This flowchart outlines the decision process for characterizing the HDSG fragment.

NMR_Workflow Start Peptide Synthesis (HDSG / H6R / D7N) QC QC: Chelex Treatment & Lyophilization Start->QC Exp1 Exp A: pH Titration (1D Proton NMR) QC->Exp1 Exp2 Exp B: 2D TOCSY/NOESY (Assignment & Geometry) QC->Exp2 Exp3 Exp C: Cu(II) Titration (Paramagnetic Broadening) QC->Exp3 Analysis1 Calculate pKa of His6 (Henderson-Hasselbalch) Exp1->Analysis1 Analysis2 Identify Backbone Conformation (Turn vs Coil) Exp2->Analysis2 Analysis3 Map Metal Coordination Sphere (PRE Profile) Exp3->Analysis3 Decision Compare Mutants? Analysis1->Decision Analysis2->Decision Analysis3->Decision Final Structural Model of Pathogenic Mechanism Decision->Final Synthesis of Data

Caption: Integrated NMR workflow for characterizing the structural and chemical properties of the A


 6-9 fragment.
Diagram 2: Metal Coordination Logic

Visualizing how Cu(II) interacts with the HDSG sequence and how NMR detects it.

Metal_Binding Cu Cu(II) Ion (Paramagnetic) His6 His6 Imidazole (Primary Anchor) Cu->His6 Coordination Asp7 Asp7 Carboxyl (Auxiliary Ligand) Cu->Asp7 Possible Coordination Backbone Backbone Amides (Residues 6-9) Cu->Backbone Distance Dependent Broadening Broadening NMR Signal Bleaching (PRE Effect) His6->Broadening Direct Contact (<5 Å) Shift Chemical Shift Perturbation Asp7->Shift Electronic Env. Change Result Binding Model Broadening->Result Defines Binding Site Shift->Result Defines Geometry

Caption: Schematic of Cu(II) interaction with HDSG and the resulting NMR observables (Broadening vs. Shift).

References

  • Miller, Y., et al. (2010). "Structure of the Zinc-A

    
    (1-16) Complex: Insights into the Molecular Mechanism of Neurotoxicity." Biophysical Journal. Link
    
  • Kozin, S. A., et al. (2001). "Zinc binding to Alzheimer's A

    
    (1-16) peptide: Metal coordination and conformational changes." Journal of Biological Chemistry. Link
    
  • Ono, K., et al. (2010). "Effects of the English (H6R) and Tottori (D7N)

    
    -Protein Assembly and Toxicity." Journal of Biological Chemistry. Link
    
  • Viles, J. H. (2012). "Metal ions and amyloid fiber formation in neurodegenerative diseases. Copper, zinc and iron in Alzheimer's, Parkinson's and prion diseases." Coordination Chemistry Reviews. Link

  • Valensin, D., et al. (2004). "The metal binding sites of the N-terminal region of the amyloid

    
    -peptide: an NMR study." Inorganic Chemistry. Link
    

Technical Guide: Preparation and HPLC Analysis of HDSG (His-Asp-Ser-Gly) Peptide Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The HDSG (His-Asp-Ser-Gly) tetrapeptide represents a distinct class of analytical challenges often encountered in "linker" regions of fusion proteins or as specific degradation markers. Its sequence combines high hydrophilicity (Ser, His) with significant chemical instability (Asp-Gly bond).

This Application Note moves beyond generic handling instructions to address the specific physicochemical paradox of HDSG: it is difficult to retain on standard Reverse Phase (RP) columns due to polarity, yet prone to rapid isomerization if aggressive pH modification is used to force retention. This guide details a self-validating protocol for preparing HDSG standards and a robust HPLC methodology designed to prevent the common "void volume elution" error.

Physicochemical Profile & Critical Risks

Before uncapping the vial, the analyst must understand the molecule's behavior. HDSG is not a passive standard; it is a reactive entity.

Table 1: HDSG Physicochemical Properties
PropertyValue / CharacteristicAnalytical Implication
Sequence Histidine - Aspartic Acid - Serine - GlycineAmpholytic nature; charge varies drastically with pH.
Hydrophobicity Very Low (Hydrophilic)Risk: Elution at

(void volume) on standard C18 columns.
Isoelectric Point (pI) ~5.5 - 6.0Minimum solubility often occurs near pH 5-6.
Critical Instability Asp-Gly (DG) Bond High Risk: Spontaneous formation of succinimide intermediate leading to Isoaspartate (IsoAsp).
Oxidation Potential Histidine (His)Susceptible to oxidation; avoid vigorous vortexing.
The "Asp-Gly" Stability Mechanism

The most critical failure mode for HDSG standards is the non-enzymatic isomerization of the Aspartic Acid residue. The Asp-Gly motif is notoriously unstable because the Glycine nitrogen offers no steric hindrance, allowing it to attack the Asp side-chain carbonyl.

  • The Trap: Many protocols recommend pH 4-6 to minimize deamidation, but this pH range actually accelerates Asp-Gly succinimide formation [1, 2].

  • The Result: Your single standard peak splits into two (Asp vs. IsoAsp) or disappears (cyclization) before injection.

AspGlyDegradation Figure 1: The Asp-Gly Degradation Pathway. The formation of the succinimide ring is the rate-limiting step for HDSG instability. Native Native HDSG (Asp-Gly) Intermediate Cyclic Succinimide Intermediate Native->Intermediate Nucleophilic Attack (Accelerated at pH 4-6) IsoAsp IsoAsp-Gly (Isomerized) Intermediate->IsoAsp Hydrolysis (Major Product) Asp Asp-Gly (Racemized) Intermediate->Asp Hydrolysis (Minor Product)

Protocol: Standard Preparation (Stock Solution)

Objective: Prepare a 1.0 mg/mL stock solution that maintains >99% integrity for 24 hours.

Materials
  • Peptide: Synthetic HDSG standard (>95% purity).

  • Solvent: LC-MS Grade Water (degassed).

  • Vessels: Polypropylene (PP) or low-binding tubes. Do not use glass for low concentrations (<0.1 mg/mL) due to adsorption.

Step-by-Step Methodology
  • Equilibration:

    • Remove the lyophilized peptide vial from the freezer (-20°C).

    • CRITICAL: Allow the vial to reach room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the hygroscopic peptide, which causes hydrolysis [3].

  • Gravimetric Preparation (The "Weigh-In"):

    • Do not rely on the vendor's stated weight (e.g., "1 mg vial"). Peptide salts and residual water can account for 10-30% of the mass.

    • Weigh the powder into a tared PP tube. Calculate the Net Peptide Content (NPC) based on the Certificate of Analysis (CoA).

    • Formula:

      
      
      
  • Solubilization:

    • Solvent: Add LC-MS Grade Water .

    • Why Water? HDSG is polar. Adding organic solvent (ACN/MeOH) initially can precipitate the salts or cause "phase shock."

    • pH Adjustment: If the solution is cloudy (unlikely for HDSG but possible if aggregated), do NOT sonicate extensively (heat = degradation).

    • Correction: If needed, add 0.1% Acetic Acid dropwise. Avoid strong bases (NaOH) which instantly trigger racemization.

  • Filtration:

    • Use a 0.22 µm PVDF or PES syringe filter.

    • Note: Discard the first 200 µL of filtrate to saturate the filter membrane sites, ensuring the subsequent filtrate is at the correct concentration.

  • Storage:

    • Aliquot immediately. Store at -80°C.

    • Never refreeze an aliquot.

HPLC Method Development Strategy

The Challenge: HDSG is too hydrophilic for standard C18 columns. It will elute with the injection solvent (void), making quantification impossible.

The Solution: Use a C18-Aqueous (Polar Endcapped) column or Ion-Pairing Chromatography .

Recommended Method Parameters
ParameterSpecificationRationale
Column C18-Aq (e.g., Atlantis T3, Aqua C18) or HILIC C18-Aq phases resist "pore dewetting" (phase collapse) in 100% water, essential for retaining polar peptides [4].
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)TFA acts as an ion-pairing agent, masking the positive charge on His/N-term, increasing hydrophobicity and retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAStandard organic modifier.
Gradient 0% B to 10% B over 15 minsHDSG elutes early. A shallow gradient is required to separate the native peptide from the IsoAsp impurity.
Flow Rate 0.3 - 1.0 mL/minDependent on column ID. Lower flow rates often improve efficiency for small peptides.
Detection UV at 214 nm HDSG lacks Trp/Tyr/Phe. 280 nm is useless. 214 nm detects the peptide bond.
Temperature 25°C (Controlled)Higher temps (>40°C) accelerate on-column Asp-Gly isomerization.
Workflow Visualization

HPLCWorkflow Figure 2: Column Selection Logic for Hydrophilic Peptides (HDSG) Start Start: HDSG Sample ColumnChoice Select Column Type Start->ColumnChoice StandardC18 Standard C18 ColumnChoice->StandardC18 Avoid C18Aq C18-Aqueous (Polar Endcapped) ColumnChoice->C18Aq Recommended ResultFail FAILURE: Phase Collapse Elution at Void (t0) StandardC18->ResultFail ResultSuccess SUCCESS: Retention & Separation of IsoAsp Impurity C18Aq->ResultSuccess Use 100% Buffer Start

Troubleshooting & Validation

Issue: Peak Splitting
  • Observation: The main peak has a "shoulder" or splits into a doublet.

  • Root Cause: The Asp-Gly bond has isomerized to IsoAsp-Gly. This often happens if the sample sat in the autosampler at room temperature for >4 hours.

  • Fix: Keep autosampler at 4°C. Check the pH of the sample diluent; ensure it is not in the pH 4-6 "danger zone."

Issue: No Retention (Elution at t0)
  • Observation: Peak elutes immediately with the solvent front.

  • Root Cause: Phase collapse (using standard C18 with 100% water) or insufficient ion pairing.

  • Fix: Switch to a C18-Aq column. Alternatively, add Heptafluorobutyric acid (HFBA) instead of TFA to the mobile phase; HFBA is a stronger ion-pairing agent and will significantly increase retention.

Issue: Low Sensitivity
  • Observation: No peak at expected concentration.

  • Root Cause: Detection wavelength error.

  • Fix: Ensure UV is set to 210-214 nm. If using MS, TFA suppresses ionization. Switch to 0.1% Formic Acid , but be aware that peak shape may broaden.

References

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry. [Link] (Context: Mechanism of succinimide formation).[1]

  • Wakankar, A. A., & Borchardt, R. T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: Overcoming the Kinetic Trap in Amyloid Peptide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization Techniques for Short Amyloidogenic Peptides Content Type: Application Note & Detailed Protocols Audience: Structural Biologists, Peptide Chemists, and Drug Discovery Scientists.

Strategic Overview: The "Steric Zipper" Challenge

Crystallizing short amyloidogenic peptides (typically 4–12 residues) presents a unique biophysical paradox. Unlike globular proteins, which struggle to find a low-energy folded state, amyloid peptides race towards a global energy minimum—the cross-


 spine or "steric zipper."

The Problem: The kinetics of aggregation often outpace the kinetics of ordered nucleation. These peptides are inherently hydrophobic and prone to forming amorphous precipitates or hydrogels immediately upon solubilization, trapping the system in a local minimum before a crystal lattice can form.

The Solution: Successful crystallization requires a "Reset and Retard" strategy:

  • Reset: Complete monomerization to remove pre-existing seeds (The HFIP Protocol).

  • Retard: Slowing the aggregation rate just enough to allow ordered assembly (Solubility control & Micro-seeding).

Pre-Crystallization Protocol: The "HFIP Reset"

Rationale: Synthetic amyloid peptides often contain pre-formed oligomeric "seeds" from the lyophilization process. If these are not destroyed, they act as nucleation sites for rapid, disordered gelling. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a potent solvent that disrupts


-sheets and resets the peptide to a monomeric 

-helical or random coil state.
Protocol A: HFIP Pre-treatment (Mandatory Step)

Materials:

  • Lyophilized Peptide (>95% purity)

  • 100% HFIP (High purity grade)

  • Desiccator with vacuum pump

  • Fume hood (HFIP is volatile and toxic)

Step-by-Step:

  • Dissolution: Dissolve the lyophilized peptide in 100% HFIP to a concentration of 1–2 mg/mL. Vortex gently until the solution is completely clear.

    • Critical Check: If the solution remains cloudy, sonicate for 30 seconds.

  • Incubation: Allow the solution to stand at room temperature for 20–60 minutes. This ensures the disruption of pre-existing hydrogen bond networks.

  • Aliquot & Evaporation: Aliquot the solution into microcentrifuge tubes (e.g., 0.5 mg peptide per tube). Evaporate the HFIP in a fume hood under a gentle stream of nitrogen gas or by using a centrifugal vacuum concentrator (SpeedVac) until a transparent thin film forms.

  • Desiccation: Place the open tubes in a vacuum desiccator overnight to remove trace solvent.

  • Storage: Store the peptide films at -20°C or -80°C. These are now "seed-free" monomers ready for crystallization.

Workflow Visualization

G Lyophilized Lyophilized Peptide (Contains Seeds) HFIP_Sol Dissolve in 100% HFIP (Disrupts u03b2-sheets) Lyophilized->HFIP_Sol 1-2 mg/mL Film Evaporate to Film (Monomeric State) HFIP_Sol->Film N2 Stream/SpeedVac Desiccate Vacuum Desiccation (Remove Solvent) Film->Desiccate Overnight Solubilize Re-solubilize (H2O/Buffer/DMSO) Desiccate->Solubilize Immediately before setup Screen Crystallization Screen (Hanging Drop) Solubilize->Screen Vapor Diffusion

Figure 1: The "HFIP Reset" workflow ensures that crystallization experiments begin with a homogeneous monomeric population, preventing premature gelling.

Crystallization Screening Strategy

Amyloid peptides do not follow standard sparse-matrix screening logic (e.g., JCSG+). They require specific conditions that modulate solubility and hydrogen bonding.

Protocol B: The "Amyloid Matrix" Screen

Method: Hanging Drop Vapor Diffusion Temperature: 20°C (Standard) and 4°C (to slow kinetics if gelling occurs).

Preparation:

  • Peptide Solubilization: Dissolve the HFIP-treated film in sterile water. If insoluble, use 10-20 mM LiOH (for acidic peptides) or 10 mM HCl (for basic peptides) to adjust pH away from the pI.

    • Target Concentration: High! 10–20 mg/mL (or 5–10 mM). Unlike globular proteins, amyloids need high concentrations to drive the steric zipper assembly.

  • Reservoir Setup: Use VDX plates with 500 µL reservoir solution.

  • Drop Setup: Mix 1 µL peptide + 1 µL reservoir solution on a siliconized cover slide.

Recommended Screen Conditions (The "Eisenberg Mix"):

Condition TypeBuffer (100 mM)PrecipitantAdditiveRationale
Organic Modulator Sodium Acetate pH 4.535% MPD-MPD (2-Methyl-2,4-pentanediol) is the "magic bullet" for amyloids; it modulates hydrophobic interactions.
High pH Tris pH 8.530% PEG 400-High pH deprotonates residues, increasing solubility to prevent rapid gelling.
Low pH Citrate pH 3.02.0 M AmSO4-Low pH promotes protonation; Ammonium Sulfate provides "salting out" nucleation.
Slow Release HEPES pH 7.520% PEG 33501-5% DMSODMSO keeps the peptide soluble longer, allowing slower diffusion into the crystal state.
Metal Ion Cacodylate pH 6.515% PEG 800010 mM Zn(OAc)2Zn²⁺ can coordinate histidines (if present) and bridge crystal contacts (e.g., A

peptides).

Advanced Technique: Micro-Seeding (The "Streak" Method)

If you observe "spherulites" (balls of needles) or heavy precipitate but no single crystals, you are in the Metastable Zone . You need to bypass the nucleation energy barrier.

Protocol C: Streaking Seeding

Concept: Transfer sub-microscopic nuclei from a "hit" drop to a fresh drop with lower supersaturation.

  • Prepare a Target Drop: Set up a new hanging drop with slightly lower precipitant concentration (e.g., if 35% MPD gave needles, prepare 30% MPD).

  • The Tool: Use a cat whisker (traditional and effective due to hydrophobicity/stiffness) or a micro-tool (Hampton Research Seeding Tool).

  • The Transfer:

    • Touch the tool to the precipitate/needles in the old drop.

    • Immediately "streak" the tool across the new, fresh drop in a straight line.

  • Result: Crystals will grow along the streak line within 24–48 hours. This separates nucleation (provided by the seed) from growth (provided by the fresh drop).

Modern Alternative: MicroED (Micro-Electron Diffraction)

For peptides that form nanocrystals (needles < 1 µm wide) but refuse to grow large enough for X-ray diffraction, MicroED is the current state-of-the-art.

Why MicroED?

  • Size: Works on crystals 100–500 nm thick (invisible to optical microscopy).

  • Charge: Electrons interact with potential, allowing visualization of hydrogen atoms (crucial for H-bond networks in steric zippers).

Brief Workflow:

  • Grid Prep: Apply 2-3 µL of the crystal slurry (from the hanging drop) onto a glow-discharged Quantifoil grid.

  • Blotting: Gently blot (from the back) to remove excess buffer, leaving a thin hydration layer.

  • Vitrification: Plunge freeze in liquid ethane (standard CryoEM protocol).

  • Diffraction: Collect continuous rotation electron diffraction data on a CryoTEM (e.g., Talos Arctica or Titan Krios).

Troubleshooting: Gel vs. Crystal Phase Diagram

PhaseDiagram Soluble Undersaturated (Clear Drop) Nucleation Nucleation Zone (Labile) Soluble->Nucleation Increase Conc. Metastable Metastable Zone (Growth only) Nucleation->Metastable Seeding Gel Kinetic Trap (Amorphous Gel) Nucleation->Gel Too Fast Crystal Crystalline State (Steric Zipper) Nucleation->Crystal Controlled Metastable->Crystal Slow Growth

Figure 2: The Phase Diagram. The goal is to avoid the "Gel" trap (red) by entering the Nucleation zone slowly or using Seeding to jump directly to the Metastable zone.

Troubleshooting Table:

ObservationDiagnosisAction
Clear Drop UndersaturatedIncrease peptide concentration or precipitant % (e.g., move from 30% to 40% MPD).
Heavy Precipitate Supersaturated (Too Fast)Decrease concentration. Try 4°C incubation. Add 3-5% DMSO or HFIP to the drop.
Gel/Skin Kinetic TrapCritical Failure. Re-do HFIP treatment. Switch buffer pH.[1]
Needle Clusters Nucleation High, Growth SlowUse Protocol C (Seeding) . Streak these needles into a fresh drop.
Phase Separation Oiling OutAdd an additive (isopropanol or glycerol).

References & Grounding

  • Sawaya, M. R., et al. (2007). Atomic structures of amyloid cross-beta spines reveal varied steric zippers.[2][3]Nature , 447(7143), 453–457.[3] Link

    • Core Reference: Defines the "steric zipper" and establishes the foundational crystallographic methods for these peptides.

  • Nelson, R., et al. (2005). Structure of the cross-beta spine of amyloid-like fibrils.[2][3][4][5]Nature , 435(7043), 773–778. Link

    • Methodology: Describes the microcrystallography techniques used for the GNNQQNY peptide.

  • Rodriguez, J. A., et al. (2015). Structure of the toxic core of alpha-synuclein from invisible crystals.Nature , 525(7570), 486–490. Link

    • Advanced Technique: The seminal paper demonstrating MicroED for amyloid peptides that yield nanocrystals too small for X-ray.

  • Landau, M., et al. (2011). Towards a pharmacophore for amyloid.[5]PLoS Biology , 9(6), e1001080. Link

    • Application: Demonstrates the use of high-concentration peptide crystallization to design inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrophobic Amyloid Fragment Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation & Ensuring Reproducibility in Amyloid Assays

Introduction: The "Invisible" Variable

Welcome to the technical support hub for amyloid research. If you are working with A


(1-42), 

-synuclein, or amylin, you are likely facing a common paradox: to study aggregation, you must first prevent it.

Hydrophobic amyloid fragments are kinetically unstable. They do not exist in a binary state (aggregated vs. soluble) but rather in a dynamic equilibrium of monomers, oligomers, protofibrils, and fibrils. The most common cause of experimental failure is not the assay itself, but the presence of "pre-seeded" aggregates in your starting material. These invisible seeds bypass the nucleation phase, leading to erratic kinetics and false positives.

This guide provides the rigorous, self-validating protocols required to standardize your starting state ("The Clean Slate") and maintain it until the moment of measurement.

Module 1: Sample Preparation (The "Clean Slate" Protocol)

The Core Problem: Lyophilized peptides often contain pre-formed aggregates generated during the freeze-drying process. Dissolving this powder directly into buffer creates a heterogeneous mixture that yields unrepeatable data.

The Solution: You must "reset" the peptide to a monomeric state using organic solvents before introducing it to an aqueous environment.

Workflow Diagram: The Stine Protocol

The following workflow illustrates the industry-standard HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) method for generating seed-free monomers.

G Powder Lyophilized Peptide (Contains Aggregates) HFIP Add HFIP (Breaks H-bonds) Powder->HFIP Solubilize Vortex Incubate/Vortex (Monomerization) HFIP->Vortex 30-60 min Evap Evaporate (Fume Hood/N2) Vortex->Evap Remove Solvent Film Peptide Film (Stable Monomer) Evap->Film Store -80°C DMSO Resuspend in DMSO (High Conc. Stock) Film->DMSO Fresh Prep Buffer Rapid Dilution (Assay Buffer) DMSO->Buffer Initiate Exp.

Figure 1: The "Clean Slate" workflow. This process ensures that every experiment starts from a uniform monomeric state, eliminating historical aggregation history.

Troubleshooting Guide: Solubilization
SymptomProbable CauseCorrective Action
Insoluble particulates visible after adding HFIP Peptide concentration too high or salt contamination.Ensure peptide conc. is <1 mM in HFIP. Sonicate in a water bath for 15 mins. If salts are present, wash the pellet with cold water before HFIP addition.
Peptide film is "gummy" or oily Incomplete evaporation of HFIP.HFIP is volatile but "sticky." Use a stream of nitrogen gas or a SpeedVac to ensure the film is bone-dry. Residual HFIP alters assay pH and kinetics.
Immediate precipitation upon adding buffer "Solvent Shock" (Hydrophobic collapse).Do not add buffer to the film. Dissolve the film in anhydrous DMSO first (e.g., to 5 mM), then dilute into buffer. Vortex immediately upon dilution.

Module 2: Storage & Stability (The "Maintenance" Phase)

The Core Problem: Even at -80°C, amyloid peptides in aqueous buffer will slowly aggregate. Freeze-thaw cycles accelerate this process by creating ice-water interfaces that catalyze nucleation.

The Solution: Store peptides in a state where aggregation is thermodynamically unfavorable (dry film) or kinetically arrested (anhydrous DMSO).

FAQ: Storage Best Practices

Q: Can I store my peptide in PBS at -20°C? A: Absolutely not. This is the fastest way to ruin your sample. The freezing process concentrates the peptide and salts into eutectic channels, forcing aggregation. Store only as a lyophilized powder or a dried HFIP film.

Q: How long is the DMSO stock stable? A: Anhydrous DMSO stock (e.g., 5 mM) is stable at -20°C for weeks, but moisture is the enemy. DMSO is hygroscopic; absorbed water will trigger aggregation. Use single-use aliquots to avoid repeated opening of the vial.

Q: What is the "Critical Concentration"? A: This is the concentration threshold below which the peptide remains monomeric and above which it aggregates. For A


42, this is roughly ~0.2–1.0 µM depending on buffer. If you need to maintain monomers, keep the concentration below this threshold until the exact moment of the assay.

Module 3: Assay Interference & Kinetics (The "Measurement" Phase)

The Core Problem: The standard Thioflavin T (ThT) assay is prone to artifacts. High background, erratic lag phases, and signal quenching can look like "inhibition" or "toxicity" when they are actually physical errors.

Diagram: Understanding Kinetic Artifacts

The following diagram highlights how experimental errors alter the classic sigmoidal aggregation curve.

Kinetics Start Time 0 Lag Lag Phase (Nucleation) Start->Lag Monomers Log Log Phase (Elongation) Lag->Log Critical Nucleus Plateau Plateau (Mature Fibrils) Log->Plateau Saturation Seeds Pre-existing Seeds (Skipped Lag Phase) Seeds->Log Bypasses Nucleation Adsorption Surface Adsorption (Loss of Signal) Adsorption->Plateau Lowers Vmax

Figure 2: Kinetic pathways. The "Lag Phase" is your quality control check. If your control sample has no lag phase, your starting material was already aggregated.

Troubleshooting Guide: ThT Assay
IssueTechnical ExplanationSolution
Erratic Lag Times (High Variability) Stochastic Nucleation. The formation of the first "seed" is random.[1]1. Increase replicates (n=4 minimum). 2. Ensure thorough mixing (rapid dilution) to homogenize the solution. 3. Filter stock through a 0.22 µm filter (low protein binding) to remove large seeds before starting.
Decreasing Signal Over Time Adsorption or Precipitation. The peptide is sticking to the walls or precipitating out of the light path.1. Use Non-Binding Surface (NBS) plates (e.g., PEGylated or high-grade polystyrene). 2. Add 0.01% Triton X-100 (if compatible) to reduce surface tension.
High Background Fluorescence ThT Micelles or Self-Fluorescence.ThT forms micelles above ~10-20 µM. Keep ThT concentration low (10-20 µM). Ensure your excitation filter is narrow (440 nm) to avoid excitation of the peptide itself (Tyr/Trp).
"Inhibition" by Small Molecules Inner Filter Effect or Quenching. The compound absorbs light at 440nm or 480nm.[2]Mandatory Control: Add the compound to pre-formed fibrils. If the signal drops immediately, it is an optical artifact (quenching), not inhibition of aggregation.

References

  • Stine, W. B., et al. (2003). In Vitro Characterization of Conditions for Amyloid-β Peptide Oligomerization and Fibrillogenesis. Journal of Biological Chemistry.

    • Core Reference for the HFIP/DMSO solubiliz
  • Hellstrand, E., et al. (2010). Systematic Experimental Errors in Thioflavin T Assays. Journal of Biomolecular Techniques.

    • Detailed analysis of adsorption and meniscus effects in pl
  • Cohen, S. I., et al. (2013). Proliferation of amyloid-β42 aggregates occurs through a secondary nucleation mechanism. PNAS.

    • Authoritative source on kinetic modeling and the importance of monomer concentr
  • Xue, W. F., et al. (2008). Fibril fragmentation in amyloid assembly and cytotoxicity. Journal of Biological Chemistry.

    • Explains the impact of agitation and fragment

Sources

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for HDSG Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: HDSG-TRB-001 Assigned Specialist: Senior Application Scientist Subject: Diagnostic and resolution protocols for retention time (


) instability in hydrophilic tetrapeptides (His-Asp-Ser-Gly).

Executive Summary: The HDSG Challenge

The HDSG peptide (Histidine-Aspartic Acid-Serine-Glycine) presents a unique chromatographic challenge due to its zwitterionic nature and high hydrophilicity .

  • Histidine (pKa ~6.0): Basic imidazole side chain.

  • Aspartic Acid (pKa ~3.9): Acidic carboxyl side chain.

The Core Conflict: HDSG contains both acidic and basic residues with pKa values within the common HPLC operating range. Small fluctuations in mobile phase pH can drastically alter the net charge of the peptide, leading to significant retention time shifts. Furthermore, its polarity often leads to weak retention on standard C18 columns, necessitating the use of Ion-Pairing Agents (IP-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC).

Diagnostic Matrix: Rapid Triage

Use this table to match your specific symptom with the likely root cause.

SymptomCharacteristicsProbable CauseImmediate Action
Monotonic Drift ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

moves in one direction (usually decreasing) with every injection.
Column Equilibration or Phase Collapse .Check if Mobile Phase contains Ion-Pairing agents (TFA). Increase equilibration to 20 Column Volumes (CV).
Random Fluctuation

jumps back and forth unpredictably between runs.
pH Instability or Pump Mixing .Measure pH of aqueous buffer. If pH is 3.5–4.5 or 5.5–6.5, move it. Premix mobile phases.
Sudden Jump

shifts once and stays there.
Column Aging or Contaminant Buildup .Run a wash cycle (high organic). Check guard column.[1][2]
Void Elution Peptide elutes at

(dead time).
Lack of Retention .HDSG is too polar for standard C18. Add Ion-Pairing agent (TFA/HFBA) or switch to HILIC.

Deep Dive: The Chemistry of Retention Shifts

A. The "Danger Zone" of pH

For HDSG, the retention time is governed by the ionization state of Histidine and Aspartic Acid.

  • Scenario: You are running a gradient at pH 4.0 .

  • Mechanism: This is near the pKa of Aspartic Acid (3.9). At pH 4.0, the Asp residue is flipping between protonated (neutral) and deprotonated (negative).

  • Result: A pH shift of just 0.05 units (common with temperature changes or CO2 absorption) changes the peptide's net charge significantly, causing massive

    
     shifts.
    
  • Solution: Buffer at pH 2.0–2.5 (fully protonated) or pH 7.5 (if using a polymer column). Avoid pH 3.5–6.5.

B. The Ion-Pairing Trap (Volatile Drift)

If you use Trifluoroacetic Acid (TFA) as an ion-pairing agent:

  • Mechanism: TFA binds to the positively charged Histidine/N-terminus, making the peptide hydrophobic enough to retain on C18.

  • The Issue: TFA is volatile. If your mobile phase is open to the air or being aggressively degassed (helium sparging), TFA evaporates over time.

  • Result: As TFA concentration drops, retention time decreases (Monotonic Drift).

  • Solution: Use a sealed reservoir caps or switch to Phosphoric Acid (non-volatile) if MS detection is not required.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for diagnosing HDSG retention shifts.

TroubleshootingLogic Start Start: Retention Time Shift Observed TypeCheck Is the shift Monotonic (Drift) or Random (Fluctuation)? Start->TypeCheck Drift Monotonic Drift TypeCheck->Drift Drifting Fluct Random Fluctuation TypeCheck->Fluct Jumping Equilibration Check Equilibration: Are you using Ion-Pairing (TFA)? Drift->Equilibration PhaseCollapse Check Phase Collapse: Is Aqueous > 95%? Equilibration->PhaseCollapse No FixEquil Action: Flush column for 20+ Column Volumes Equilibration->FixEquil Yes FixCollapse Action: Use 'AQ' type column or add 5% Organic PhaseCollapse->FixCollapse Yes pHCheck Check pH vs pKa: Is pH near 3.9 (Asp) or 6.0 (His)? Fluct->pHCheck PumpCheck Check Pump Mixing: Are you using on-line mixing? pHCheck->PumpCheck No FixpH Action: Adjust pH to < 2.5 (Away from pKa) pHCheck->FixpH Yes FixPump Action: Pre-mix Mobile Phases (A: 95/5, B: 5/95) PumpCheck->FixPump Yes

Caption: Logic flow for diagnosing retention time instabilities based on shift behavior (Drift vs. Fluctuation).

Standard Operating Protocols (SOPs)

Protocol A: The "20-Column Volume" Equilibration

Required when using Ion-Pairing Agents (TFA, HFBA).

Why? The column needs to be saturated with the ion-pairing reagent, not just the solvent. The equilibrium of the additive with the stationary phase is slower than the solvent front.

  • Calculate Column Volume (

    
    ): 
    
    
    
    
    • Example: For a 4.6 x 150mm column,

      
      .
      
  • Determine Required Volume:

    
    .
    
  • Procedure: Flush the column with the starting mobile phase (e.g., 95% Water / 5% ACN + 0.1% TFA) at standard flow rate for at least 30 mL before the first injection.

  • Verification: Inject a standard 3 times. If

    
     RSD is 
    
    
    
    , continue equilibrating.
Protocol B: Preventing Phase Collapse (Dewetting)

Required when using high aqueous conditions (>95% water) for hydrophilic peptides.

The Issue: Standard C18 chains are hydrophobic.[3] In 100% water, they can "mat down" or dewet, losing surface area and causing retention loss.[3][2]

  • Selection: Ensure you are using an "AQ" (Aqueous) or "Polar-Embedded" C18 column. These have hydrophilic groups near the silica surface to prevent collapse.

  • The "Standby" Rule: Never leave a standard C18 column in 100% aqueous buffer when the pump is stopped.

  • Recovery: If you suspect collapse (sudden loss of retention):

    • Flush with 100% Acetonitrile for 20 minutes.

    • Flush with 50/50 Water/Acetonitrile for 20 minutes.

    • Re-equilibrate with starting mobile phase.[4][5]

Interaction Mechanism Diagram

Understanding how HDSG interacts with the column helps visualize why pH and TFA are critical.

HDSG_Interaction cluster_mechanism Ion-Pairing Mechanism Silica Silica Support C18 C18 Alkyl Chains (Hydrophobic) Silica->C18 Bonded TFA TFA Ion-Pair (CF3COO-) (Hydrophobic Tail + Negative Head) C18->TFA Hydrophobic Interaction HDSG HDSG Peptide (Positively Charged His+ / N-term+) TFA->HDSG Ionic Interaction (+ / - Attraction)

Caption: Mechanism of Ion-Pairing RP-HPLC. The TFA acts as a bridge, linking the polar HDSG peptide to the non-polar C18 chain.

Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid (FA) instead of TFA for MS sensitivity? A: Yes, but expect retention time shifts and broader peaks. FA is a weaker acid and a poorer ion-pairing agent than TFA. The Histidine moiety may not be fully neutralized/paired, leading to "peak tailing" due to secondary interactions with residual silanols on the column. If you switch, you must re-optimize the gradient.

Q: My


 is stable, but the peak shape is splitting. Why? 
A:  This is likely a sample solvent mismatch. If you dissolve HDSG in 100% DMSO or high organic solvent and inject it into a high-aqueous mobile phase, the peptide may precipitate or travel faster than the solvent front initially. Fix:  Dissolve the peptide in the starting mobile phase (Buffer A).

Q: Why does temperature affect HDSG retention so much? A: Temperature affects the pKa of the buffer and the peptide (Histidine's pKa shifts with temperature). It also alters the viscosity of the mobile phase. For polar peptides, a thermostat-controlled column compartment (e.g., set to 40°C ± 0.1°C) is mandatory.

References

  • Chromatography Today. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Available at: [Link]

  • Separation Science (John Dolan). (2023). The Case of the Unintentional Ion-Pairing Reagent. Available at: [Link]

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Available at: [Link]

  • National Institutes of Health (NIH). (2018). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy.[6] Available at: [Link]

Sources

Technical Support Center: Resolving Aspartimide Formation in H-His-Asp-Ser-Gly-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for troubleshooting the synthesis of the peptide H-His-Asp-Ser-Gly-OH. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with aspartimide formation, a notorious and often difficult-to-resolve side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your peptide synthesis endeavors.

Understanding Aspartimide Formation: The Root of the Problem

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at aspartic acid (Asp) residues.[1][2] During the Fmoc deprotection step, the piperidine used to remove the Fmoc group can also deprotonate the backbone amide nitrogen of the residue following Asp. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring, known as an aspartimide.[1][3]

This cyclic intermediate is highly problematic for several reasons:

  • Mass-Neutral Impurity Generation: The aspartimide can be hydrolyzed to reopen the ring, yielding not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[3] These isomers have the same mass and are often difficult to separate chromatographically.[4]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to the formation of D-Asp containing peptides, which are also challenging to separate from the desired L-Asp peptide.[3]

  • Chain Termination: The aspartimide intermediate can be attacked by piperidine, leading to the formation of piperidide adducts and terminating the peptide chain.[2] In some cases, the N-terminal amino group of a dipeptide can attack the aspartimide, leading to the formation of a piperazine-2,5-dione (a diketopiperazine or DKP), which also results in chain termination.[5]

The H-His-Asp-Ser-Gly-OH sequence is particularly susceptible to aspartimide formation due to the presence of both Asp-Ser and Asp-Gly linkages. The Asp-Gly motif is notoriously prone to this side reaction because glycine, lacking a side chain, offers minimal steric hindrance to the cyclization.[1]

Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered during the synthesis of H-His-Asp-Ser-Gly-OH and provides actionable solutions based on our expertise.

Q1: I'm seeing a major impurity with a mass of -18 Da from my target peptide in the crude LC-MS. What is it and how can I prevent it?

A1: An impurity with a mass difference of -18 Da (loss of water) is the hallmark of aspartimide formation. The cyclization reaction to form the succinimide ring involves the elimination of a molecule of water from the aspartic acid residue.

Root Cause Analysis: The primary cause is the repeated exposure of the Asp residue to the basic conditions of the piperidine solution used for Fmoc deprotection. The Asp-Gly linkage in your sequence is a well-known hotspot for this side reaction.[1]

Solutions:

  • Modify Fmoc-Deprotection Conditions:

    • Reduced Piperidine Concentration & Time: Decrease the piperidine concentration from the standard 20% in DMF to 10% or even 5%. Also, shorten the deprotection time to the minimum required for complete Fmoc removal.

    • Use a Weaker Base: Consider replacing piperidine with a weaker base like piperazine or morpholine.[2][4] However, be aware that these weaker bases may require longer reaction times for complete Fmoc removal.[2]

    • Incorporate an Acidic Additive: Adding a small amount of an acidic additive to the deprotection solution can help to neutralize the basicity and suppress aspartimide formation.[4][6] Commonly used additives include:

      • 0.1 M 1-hydroxybenzotriazole (HOBt)

      • 1-5% Formic Acid[1]

  • Optimize Coupling Conditions:

    • Choice of Coupling Reagent: While the primary cause is the deprotection step, the choice of coupling reagent can also have an influence. For the coupling of Gly onto the Asp-Ser dipeptide, using a less activating coupling reagent might be beneficial. However, for the coupling of Ser onto Asp, a highly efficient coupling reagent like HATU or HBTU is recommended to ensure complete reaction and avoid side reactions.

    • Pre-activation: To prevent side reactions like guanidinylation of the free N-terminal amine, pre-activate the protected amino acid with the coupling reagent before adding it to the resin.[7]

Q2: My final product shows two closely eluting peaks with the same mass in the HPLC. How can I resolve this and what is the likely cause?

A2: This is a classic sign of the presence of α- and β-aspartyl peptide isomers. As mentioned earlier, the aspartimide intermediate can hydrolyze to form both the desired α-linked peptide and the undesired β-linked isomer. These isomers are often very difficult to separate using standard reverse-phase HPLC conditions.

Root Cause Analysis: This issue is a direct consequence of aspartimide formation. The presence of these isomers indicates that the strategies to prevent the initial cyclization were not entirely successful.

Solutions:

  • Employ Sterically Hindered Asp Protecting Groups: The standard tert-butyl (OtBu) protecting group for the Asp side chain may not offer sufficient steric hindrance to prevent cyclization in this problematic sequence.[1] Consider using bulkier protecting groups:

    • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl): Offers significantly better protection than OtBu.[4][8]

    • Fmoc-Asp(OBno)-OH (5-butyl-5-nonyl): Has been shown to be exceptionally effective at preventing aspartimide formation, even in challenging sequences.[8]

    • Fmoc-Asp(OEpe)-OH (3-ethyl-3-pentyl) and Fmoc-Asp(OPhp)-OH (4-propyl-4-heptyl): These also provide excellent protection.[9]

Protecting GroupRelative Aspartimide Formation
OtBuHigh
OMpeSignificantly Reduced
OBnoVirtually Eliminated[8]
OEpeVery Low
OPhpVery Low
  • Utilize Backbone Protection: This is one of the most effective strategies to completely eliminate aspartimide formation.[4] By protecting the backbone amide nitrogen of the residue following Asp, the nucleophilic attack required for cyclization is blocked.

    • Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide: Incorporating a dipeptide where the glycine nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) group is a highly effective solution for the problematic Asp-Gly linkage.[2][7] The Dmb group is labile to TFA and will be removed during the final cleavage step.[2]

Q3: I've tried modifying my deprotection conditions, but I'm still seeing significant aspartimide formation. What other strategies can I employ?

A3: When standard modifications are insufficient, more advanced strategies are necessary. For a sequence as prone to this side reaction as H-His-Asp-Ser-Gly-OH, a multi-faceted approach is often required.

Advanced Strategies:

  • Non-Ester-Based Asp Side Chain Protection: A novel approach involves using protecting groups that are not esters, thus altering the electrophilicity of the side-chain carbonyl.

    • Cyanosulfurylide (CSY) Protection: This strategy masks the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation.[8][10] The CSY group is removed orthogonally with an electrophilic halogen species.[10]

  • Temperature Control: Perform the synthesis at a lower temperature. While this may slow down both the deprotection and coupling steps, it can significantly reduce the rate of aspartimide formation.

  • Solvent Choice: The polarity of the solvent can influence the rate of aspartimide formation, with more polar solvents generally leading to higher levels of the side product.[1] While DMF is the standard solvent for SPPS, exploring less polar solvent systems for the deprotection step could be beneficial, although this may impact peptide and resin swelling.

Experimental Protocols

Protocol 1: Recommended SPPS Protocol for H-His-Asp-Ser-Gly-OH with Minimized Aspartimide Formation

This protocol incorporates several of the strategies discussed above.

  • Resin: Rink Amide resin.

  • Amino Acid Derivatives:

    • Fmoc-Gly-OH

    • Fmoc-Ser(tBu)-OH

    • Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH (in place of Fmoc-Asp(OtBu)-OH)

    • Fmoc-His(Trt)-OH

  • Coupling:

    • Reagents: HCTU (4 eq), DIPEA (8 eq).

    • Solvent: DMF.

    • Time: 45 minutes.

  • Fmoc Deprotection:

    • Solution: 10% piperidine with 0.1 M HOBt in DMF.

    • Time: 2 x 5 minutes.

  • Washing: Wash the resin with DMF (3x) after each coupling and deprotection step.

  • Cleavage and Deprotection:

    • Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIPS).

    • Time: 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify by reverse-phase HPLC.

Protocol 2: Analytical RP-HPLC Method for Detecting Aspartimide-Related Impurities
  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 45% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: 214 nm and 280 nm.

  • Analysis: The aspartimide impurity will typically elute slightly later than the target peptide. The α- and β-aspartyl isomers will be very closely eluting peaks. Mass spectrometry should be used to confirm the identity of all peaks.

Visualizing the Problem and Solution

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide with Asp(OR) residue Deprotonated Backbone Amide Deprotonation Peptide->Deprotonated Base (Piperidine) Aspartimide Aspartimide Intermediate (5-membered ring) Deprotonated->Aspartimide Intramolecular nucleophilic attack Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Piperidide α/β-Piperidide Adducts (Side Products) Aspartimide->Piperidide Attack by Piperidine

Caption: Base-catalyzed formation of the aspartimide intermediate and subsequent side products.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting aspartimide formation.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Available at: [Link]

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Anaspec. Available at: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. Available at: [Link]

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed. Available at: [Link]

  • The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. PMC. Available at: [Link]

  • Advancing sustainable peptide synthesis. Green Chemistry. Available at: [Link]

Sources

Stability of HDSG peptide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HDSG Peptide Stability in Cell Culture

Topic: Stability of Histidine-Aspartic acid-Serine-Glycine (HDSG) peptide in cell culture media. Audience: Researchers, scientists, and drug development professionals.

The HDSG tetrapeptide presents a unique stability challenge in cell culture environments. While often selected for its hydrophilicity or specific bioactive signaling (mimicking larger ECM motifs), it suffers from a "dual-threat" degradation profile:[1]

  • Biological Instability: Rapid N-terminal cleavage by serum aminopeptidases (half-life < 30 mins in 10% FBS).

  • Chemical Instability: A non-enzymatic "suicide" mechanism driven by the Asp-Ser (D-S) motif, leading to aspartimide formation and subsequent isomerization to biologically inactive isoaspartate .

This guide provides the diagnostic frameworks and protocols to distinguish between these two failure modes and stabilize your peptide.

Diagnostic Workflow: Why is my peptide disappearing?

Use this logic flow to identify the root cause of signal loss in your experiments.

HDSG_Troubleshooting Start Issue: HDSG Peptide Signal Loss MediaCheck Is the media supplemented with Serum (FBS/FCS)? Start->MediaCheck RapidLoss Rapid Loss (< 1 hour)? MediaCheck->RapidLoss Yes SerumFree Is the media Serum-Free? MediaCheck->SerumFree No Proteolysis CAUSE: Enzymatic Degradation (Aminopeptidases attack N-term His) RapidLoss->Proteolysis Yes BufferCheck Is pH > 7.0 or Phosphate Buffer used? SerumFree->BufferCheck NewPeaks Do you see new HPLC peaks (Same Mass or -18 Da)? BufferCheck->NewPeaks Yes Aspartimide CAUSE: Asp-Ser Isomerization (Aspartimide Formation) NewPeaks->Aspartimide Yes (Shift in RT) Oxidation CAUSE: Histidine Oxidation (Check Light/ROS) NewPeaks->Oxidation No (Mass +16 Da)

Figure 1: Diagnostic decision tree for identifying HDSG degradation mechanisms.

Deep Dive: Mechanisms of Failure

A. Proteolytic Degradation (The Serum Problem)

In standard media supplemented with 10% Fetal Bovine Serum (FBS), HDSG is extremely vulnerable.

  • Mechanism: Serum contains high levels of aminopeptidases. The N-terminal Histidine (H) is an accessible target. Once the N-terminal residue is cleaved, the remaining tripeptide (DSG) is often rapidly degraded by dipeptidyl peptidases.

  • Kinetics: The half-life (

    
    ) of unmodified tetrapeptides in 10% FBS is typically 10–30 minutes .
    
  • Solution: Use Heat-Inactivated (HI) FBS (56°C for 30 min) to reduce protease activity, or switch to serum-free media (SFM). Note: Even HI-FBS retains some peptidase activity.

B. The Asp-Ser "Chemical Trap" (Aspartimide Formation)

This is the most overlooked issue with HDSG. Even in sterile, serum-free media, the peptide can degrade spontaneously.

  • Mechanism: The side chain carboxyl group of Aspartic Acid (D) acts as a nucleophile, attacking the backbone amide nitrogen of the adjacent Serine (S).

  • Intermediate: This forms a cyclic Aspartimide (succinimide) ring, releasing a water molecule (Mass -18 Da).

  • Outcome: The ring is unstable at pH 7.4 and hydrolyzes open. Crucially, it opens incorrectly ~75% of the time, forming β-Isoaspartate (IsoAsp) rather than the native Aspartate.

  • Impact: IsoAsp introduces a "kink" in the peptide backbone (adding a methylene group to the backbone), rendering the peptide biologically inactive for receptor binding.

Degradation Pathway Visualization:

HDSG_Degradation cluster_Enzymatic Enzymatic Pathway (Serum) cluster_Chemical Chemical Pathway (pH 7.4) HDSG Native HDSG (Active) Cleavage N-term Cleavage (Aminopeptidase) HDSG->Cleavage Cyclization Cyclization (-H2O) HDSG->Cyclization Fragments H (Free) + DSG Cleavage->Fragments Aspartimide Cyclic Aspartimide (Intermediate) Cyclization->Aspartimide Hydrolysis Hydrolysis (+H2O) Aspartimide->Hydrolysis IsoAsp IsoAsp-HDSG (Inactive/Isomer) Hydrolysis->IsoAsp

Figure 2: Competing degradation pathways. The enzymatic pathway dominates in serum; the chemical pathway dominates in long-term serum-free culture.

Comparative Stability Data

The following table summarizes expected stability profiles based on experimental conditions.

ConditionPrimary RiskEstimated

Main Degradation Product
DMEM + 10% FBS Proteolysis< 30 minFree Histidine + Fragments
DMEM + 10% HI-FBS Proteolysis (Reduced)2 – 4 hoursFree Histidine + Fragments
Serum-Free Media (pH 7.4) Asp-Ser Isomerization24 – 48 hoursIsoAsp-HDSG (Isomer)
PBS (pH 7.4, 37°C) Asp-Ser Isomerization12 – 24 hoursIsoAsp-HDSG (Isomer)
Water (pH 5.0, -20°C) None (Stable)> 6 monthsIntact Peptide

Critical Note: Phosphate buffers (PBS) catalyze aspartimide formation more aggressively than other buffers (like HEPES or TRIS). Avoid storing HDSG in PBS for long periods.

Troubleshooting Protocol: LC-MS Stability Assay

To confirm if your signal loss is due to degradation, perform this time-course assay.

Prerequisites:

  • LC-MS compatible system (C18 column).

  • Control Media (media used in culture, incubated at 37°C without cells).

Protocol Steps:

  • Preparation: Dissolve HDSG to 1 mM in water (Stock). Dilute to 100 µM in your specific Cell Culture Media.

  • Incubation: Place in incubator (37°C, 5% CO2).

  • Sampling:

    • Take 50 µL aliquots at T=0, T=1h, T=4h, T=24h.

    • Quenching: Immediately add 50 µL of 1% Trifluoroacetic Acid (TFA) in 50% Acetonitrile. This stops enzymatic activity and stabilizes pH to prevent further aspartimide formation.

  • Analysis (LC-MS):

    • Gradient: 5% to 50% B over 15 mins (A: 0.1% Formic/Water, B: 0.1% Formic/ACN).

    • Detection: Monitor Total Ion Current (TIC) and Extracted Ion Chromatogram (EIC) for the parent mass.

Data Interpretation:

  • Scenario A (Mass Shift -18 Da): You see a peak appearing before the parent peak with a mass of [M-18]. This is the Aspartimide intermediate.[2][3][4]

  • Scenario B (RT Shift, Same Mass): You see a peak appearing adjacent to the parent peak with the same mass. This is the IsoAsp isomer. It separates chromatographically but has identical molecular weight.

  • Scenario C (Disappearance): Parent peak vanishes, low mass noise increases. This is Proteolysis .

Frequently Asked Questions (FAQ)

Q: Can I prevent Asp-Ser isomerization by changing the pH? A: Yes, but it's a trade-off. Aspartimide formation is base-catalyzed.[5] Lowering pH to < 6.0 significantly reduces it, but this is often incompatible with cell culture. Strategy: Make fresh media daily or use a "fed-batch" approach where the peptide is added immediately before use.

Q: Does the "G" (Glycine) at the C-terminus affect stability? A: Yes. The flexibility of Glycine facilitates the twisting required for the Asp side chain to attack the Serine nitrogen. If you can modify the sequence without losing activity, substituting Glycine with a bulkier residue (e.g., Alanine) may reduce isomerization rates.

Q: I see a +16 Da peak. What is this? A: This is likely Histidine Oxidation (formation of 2-oxo-histidine).[6] This occurs if the media contains high levels of reactive oxygen species (ROS) or is exposed to intense light (photo-oxidation). Ensure media is stored in the dark and consider adding antioxidants if this persists.

Q: How should I store the lyophilized powder? A: Store at -20°C or -80°C. Keep it desiccated. HDSG is hygroscopic; moisture absorption can allow slow chemical degradation even in the solid state.

References

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways. (Discusses Asp-Gly/Asp-Ser cyclic imide intermediates).

  • Manning, M. C., et al. (2010).Stability of Protein Pharmaceuticals. Pharmaceutical Research.
  • Geiger, T., & Clarke, S. (1987).Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry.
  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[1][2][4][6][7][8] (Review of enzymatic degradation in serum).

  • Wakankar, A. A., & Borchardt, R. T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences.[9] (Details the effect of pH and buffer species like phosphate on isomerization rates).

Sources

Minimizing racemization of Histidine during peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. Ticket #8492: Minimizing Histidine Racemization Assigned Specialist: Senior Application Scientist

Executive Summary

Histidine is unique among the 20 canonical amino acids because its imidazole side chain can act as an intramolecular catalyst for its own racemization.[1][2][3] In standard Solid-Phase Peptide Synthesis (SPPS), Histidine racemization is not a probability; it is a certainty unless specific suppressive measures are taken.

This guide moves beyond basic protocols to explain the mechanistic cause of this failure and provides a self-validating workflow to ensure stereochemical purity.

Module 1: The Mechanistic Root Cause

To prevent racemization, you must understand the enemy. Unlike Phenylalanine (which racemizes via direct enolization due to the electron-withdrawing phenyl ring), Histidine racemizes via intramolecular base catalysis .

The "Proton Snatch" Mechanism
  • Activation: You activate the Carboxyl group (creating an active ester or O-acylisourea).

  • The Culprit: The

    
    -nitrogen (N-3) of the imidazole ring is electron-rich and basic.
    
  • The Crime: If the

    
    -nitrogen is unprotected or insufficiently shielded, it bends back and abstracts the proton from the 
    
    
    
    -carbon (C
    
    
    ).
  • The Result: This forms a planar enol/enolate intermediate. When the proton returns, it has a 50/50 chance of attacking from the top or bottom face, resulting in a racemic mixture (L- and D-His).

Visualizing the Threat

The following diagram illustrates the intramolecular abstraction pathway that destroys chirality.

HisRacemization L_His L-Histidine (Activated) Abstraction Intramolecular Proton Abstraction (by π-Nitrogen) L_His->Abstraction Imidazole bending Intermediate Planar Enol Intermediate (Chirality Lost) Abstraction->Intermediate H+ removal at Cα Product Racemic Mixture (L-His + D-His) Intermediate->Product Reprotonation

Caption: The


-nitrogen of the imidazole ring abstracts the 

-proton, leading to loss of stereochemistry.

Module 2: Strategic Decisions (Protecting Groups & Reagents)

Your choice of reagents determines the "safety ceiling" of your synthesis.

The Protecting Group Dilemma

The position of the protecting group on the imidazole ring is critical.[2][3]

  • 
    -Protection (N-1):  The standard Trt (Trityl)  group protects the 
    
    
    
    -nitrogen. This is bulky and prevents alkylation, but it leaves the
    
    
    -nitrogen (the racemization catalyst) relatively free.
  • 
    -Protection (N-3):  Groups like Boc  or Bum  protect the 
    
    
    
    -nitrogen directly, physically blocking the catalytic site and electronically reducing basicity.
Protecting GroupProtection SiteRacemization RiskRemoval ConditionRecommendation
Fmoc-His(Trt)-OH

-Nitrogen (N-1)
Moderate 1-5% TFAStandard use only. Requires careful activation.
Fmoc-His(Boc)-OH

-Nitrogen (N-3)
Very Low TFA (High conc)Gold Standard for critical couplings or high heat.
Fmoc-His(Bum)-OH

-Nitrogen (N-3)
Low TFA (Scavenger req.)Excellent, but generates formaldehyde (requires scavengers).
The Base & Activator Rule

Never use strong bases (like DBU) or unhindered bases (like DIPEA) in large excess with Histidine.

  • The "Collidine" Imperative: If you must use a base (e.g., with HATU/HBTU), use 2,4,6-Trimethylpyridine (Collidine) . It is sterically hindered and a weaker base than DIPEA, making it unable to abstract the

    
    -proton efficiently.
    
  • The "Oxyma" Advantage: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt and HOAt in suppressing racemization because it creates a less reactive, more stable active ester that is less prone to oxazolone formation.

Module 3: The "Zero-Racemization" Protocol

This protocol is designed for high-fidelity synthesis where


 D-His is required.

Reagents Required:

  • Fmoc-His(Trt)-OH (or Fmoc-His(Boc)-OH for critical cases)[2]

  • DIC (Diisopropylcarbodiimide)[1]

  • Oxyma Pure [1][4][5][6][7][8]

  • Solvent: DMF (Dimethylformamide) or NMP

  • Base: NONE (preferred) or Collidine (if using onium salts)

Step-by-Step Workflow
  • Preparation (Chill Down):

    • Pre-cool your solvent and reaction vessel to 0°C . Kinetic control is your friend; racemization is thermodynamically favorable but kinetically slower at low temps.

  • Activation (The "Base-Free" Method):

    • Rationale: Avoids exogenous base entirely.

    • Dissolve Fmoc-His(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).[7]

    • Pre-activate for exactly 2 minutes at 0°C. (Do not exceed 5 minutes; active esters can decompose).

  • Coupling:

    • Add the pre-activated mixture to the resin.[9]

    • Allow to react for 60 minutes at Room Temperature (or keep at 0°C for 2 hours if the sequence is not sterically difficult).

    • Note: If using Microwave SPPS, set maximum temperature to 50°C (never 75°C+ for His).

  • Alternative "Collidine" Method (If using HATU/HBTU):

    • Warning: Only use if DIC fails.

    • Dissolve Amino Acid (3.0 eq) + HATU (2.9 eq).

    • Add Collidine (3.0 - 5.0 eq). Do NOT use DIPEA.

    • Add to resin immediately (no pre-activation).

Decision Logic for Protocol Selection

ProtocolSelection Start Start His Coupling Critical Is this a critical region? (e.g., Active site, GMP) Start->Critical UseBoc Use Fmoc-His(Boc)-OH Critical->UseBoc Yes UseTrt Use Fmoc-His(Trt)-OH Critical->UseTrt No Reagent Select Activator UseBoc->Reagent UseTrt->Reagent DIC_Oxyma DIC + Oxyma Pure (No Base) Reagent->DIC_Oxyma Standard/Preferred HATU_Col HATU + Collidine (Strictly 0°C) Reagent->HATU_Col Difficult Sequence Only

Caption: Decision tree for selecting the correct Histidine protection and activation strategy.

Module 4: Troubleshooting & FAQ

Q: I am seeing a "doublet" peak in my HPLC for the Histidine-containing peptide. Is this racemization? A: Likely, yes. The D-His epimer usually elutes slightly earlier than the L-His product on C18 columns.

  • Verification: Synthesize a small standard using Fmoc-D-His(Trt)-OH intentionally. Co-inject this with your crude sample. If the impurity peak grows, it is the D-isomer.

Q: Can I use HBTU/DIPEA if I just lower the temperature? A: It is risky. Even at 0°C, the combination of a uronium salt (HBTU) and a strong unhindered base (DIPEA) creates a highly activated species in a basic environment, perfect for proton abstraction. If you must use HBTU, switch the base to Collidine (TMP) .

Q: My microwave synthesizer defaults to 75°C. Is that okay for His(Trt)? A: No. At 75°C, Fmoc-His(Trt)-OH will undergo significant racemization (often >10%). You must manually edit the method for the Histidine cycle to limit the temperature to 50°C max.

Q: I used Fmoc-His(Bum)-OH and now I see a +12 mass adduct. What is it? A: This is a formaldehyde adduct (Schiff base) on the N-terminus or side chains. The Bum group releases formaldehyde upon acid cleavage.[10]

  • Fix: You must add a scavenger to your cleavage cocktail. Add Methoxyamine HCl or Cysteine to the TFA cocktail to trap the formaldehyde.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Merck / Novabiochem. "Racemization in Peptide Synthesis: Mechanisms and Prevention." Technical Note.

  • Bachem. "Coupling Reagents & Additives: Collidine vs DIPEA." Bachem Technical Guides.

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis."[11] Journal of Peptide Science.

  • Yi, Y., et al. (2022). "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis." Organic Process Research & Development.

Sources

Validation & Comparative

Comparative Analysis of Human Desmoglein (hDsg) Peptide Specificity and Cross-Reactivity

[1][2][3]

Executive Summary

In the development of diagnostic assays and therapeutic agents for Pemphigus Vulgaris (PV) and Pemphigus Foliaceus (PF), the specificity of the antigen source is paramount.[1] This guide analyzes the performance of Human Desmoglein (hDsg) peptides —specifically recombinant ectodomains and synthetic adhesive interface peptides—against standard Desmoglein antibodies. We address the critical challenge of cross-reactivity between hDsg1 and hDsg3 isoforms and provide validated protocols for epitope mapping and competitive inhibition.

Introduction: The hDsg Specificity Challenge

The term "HDSG" in this context refers to Human Desmoglein (hDsg) , a calcium-dependent cadherin. Autoantibodies targeting hDsg3 and hDsg1 are the serological hallmarks of Pemphigus.[2][3] However, a major hurdle in assay development is the structural homology between these isoforms (approx. 74% amino acid identity), which can lead to cross-reactivity.

  • hDsg3: Primary target in Mucosal PV.

  • hDsg1: Primary target in PF; secondary target in Mucocutaneous PV.

Researchers must distinguish between pathogenic cross-reactivity (antibodies binding functional epitopes on both isoforms) and non-specific background .

Mechanism of Action & Epitope Targeting

To understand cross-reactivity, one must visualize the binding sites. Pathogenic antibodies typically target the N-terminal EC1 domain (the adhesive interface), while non-pathogenic antibodies often bind the membrane-proximal EC5 domain .

Figure 1: Desmoglein Domain Architecture and Antibody Binding [4]

Dsg_Architecturecluster_Dsg3hDsg3 Ectodomaincluster_AbAntibody InteractionDsg3_EC1EC1(Adhesive Interface)High PathogenicityDsg3_EC2EC2Dsg3_EC1->Dsg3_EC2Dsg1_EC1hDsg1 EC1Dsg3_EC1->Dsg1_EC1Potential Cross-Reactivity(High Homology)Dsg3_EC3EC3Dsg3_EC2->Dsg3_EC3Dsg3_EC4EC4Dsg3_EC3->Dsg3_EC4Dsg3_EC5EC5(Membrane Proximal)Low PathogenicityDsg3_EC4->Dsg3_EC5path_AbPathogenic IgG(e.g., AK23)path_Ab->Dsg3_EC1Blocks Adhesion(Steric Hindrance)nonpath_AbNon-Pathogenic IgGnonpath_Ab->Dsg3_EC5Binds withoutBlistering

Caption: Schematic of hDsg3 domains. Pathogenic antibodies target the EC1 adhesive interface, where structural homology with hDsg1 is highest, increasing cross-reactivity risks.

Comparative Performance: hDsg Peptides vs. Alternatives

The following table compares the performance of full-length recombinant hDsg proteins against specific peptide fragments (EC1-derived) and synthetic cyclic peptides.

Table 1: Specificity and Cross-Reactivity Profile
Product ClassTarget RegionSpecificity (PV)Cross-Reactivity (Dsg1)Clinical Relevance
Full-Length r-hDsg3 EC1–EC5High (96-100%)Moderate (15-20%)Gold Standard for ELISA. Detects both pathogenic and non-pathogenic Abs.
hDsg3-EC1 Peptide AA 1–161Very HighLow (<5%)Detects highly pathogenic antibodies; reduces background from non-pathogenic EC5 binders.
Synthetic Cyclic Peptide Adhesive InterfaceModerateVery LowUsed in research to block antibody binding (Therapeutic potential).
Linear Peptides Linear EpitopesLowVariablePoor performance due to loss of conformational epitopes (Ca2+ dependent).

Key Insight: Linear peptides often fail in Dsg assays because the major epitopes are conformational and Calcium-dependent. Always use recombinant ectodomains or cyclic peptides that mimic the secondary structure.

Experimental Protocols
Protocol A: Competitive Inhibition ELISA (Cross-Reactivity Check)

Purpose: To determine if an antibody signal is specific to hDsg3 or due to cross-reactivity with hDsg1.

Reagents:

  • Coated Plate: Recombinant hDsg3 (2 µg/mL).

  • Inhibitor: Soluble hDsg1 protein (0–100 µg/mL).

  • Sample: Patient serum or Monoclonal Antibody (mAb).[5][6]

Workflow:

  • Pre-incubation: Incubate the test antibody (at EC50 concentration) with increasing concentrations of soluble hDsg1 inhibitor for 1 hour at Room Temperature (RT).

  • Transfer: Transfer the pre-incubated mixture to the hDsg3-coated ELISA plate.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Wash 3x with PBS-T. Add HRP-conjugated anti-human IgG. Develop with TMB.

  • Analysis: Plot Optical Density (OD) vs. Inhibitor Concentration.

    • No Drop in Signal: Antibody is hDsg3-specific.[7][4]

    • Sigmoidal Drop: Antibody is cross-reactive (binds both Dsg1 and Dsg3).[8]

Protocol B: Adsorption Assay (Removing Cross-Reactive Antibodies)

Purpose: To isolate hDsg3-specific antibodies from a polyclonal serum containing both anti-Dsg1 and anti-Dsg3.

Figure 2: Adsorption Workflow

Adsorption_WorkflowStep1Step 1: Immobilize hDsg1(Beads or Plate)Step2Step 2: Add Polyclonal Serum(Contains Anti-Dsg1 & Anti-Dsg3)Step1->Step2Step3Step 3: Incubate & CentrifugeStep2->Step3DecisionSeparationStep3->DecisionPelletPellet/Solid Phase:hDsg1-Ab ComplexDecision->PelletBound FractionSupernatantSupernatant:hDsg3-Specific AbsDecision->SupernatantUnbound FractionValidationStep 4: Validate Supernatanton hDsg3 ELISASupernatant->Validation

Caption: Workflow for immunoadsorption to deplete cross-reactive antibodies, yielding a specific anti-hDsg3 fraction.

Technical Considerations & Troubleshooting
  • Calcium Dependence: The Dsg ectodomain structure collapses without Calcium. Ensure all buffers (Blocking, Washing, Diluent) contain 1 mM CaCl₂ . Using EDTA will destroy the conformational epitopes (EC1) and result in false negatives.

  • "HDSG" Sequence: If utilizing a specific peptide labeled "HDSG" (e.g., His-Asp-Ser-Gly), verify its origin. While this sequence exists in various proteins, in the context of Pemphigus, it is likely a misnomer for hDsg recombinant protein . If it refers to a short synthetic peptide, expect low affinity compared to the whole ectodomain.

  • Pathogenic Potency: High ELISA titers do not always correlate with disease activity.[5] Use an in vitro keratinocyte dissociation assay (dispase-based) to confirm if the antibodies (or peptides) are biologically active.

References
  • Amagai, M., et al. (1994). "The extracellular domain of pemphigus vulgaris antigen (desmoglein 3) mediates weak homophilic adhesion." Journal of Investigative Dermatology. Link

  • Tsunoda, K., et al. (2003). "Induction of Pemphigus Phenotype by a Mouse Monoclonal Antibody Against the Amino-Terminal Adhesive Interface of Desmoglein 3." The Journal of Immunology. Link

  • Heupel, W.M., et al. (2013). "Peptide-mediated desmoglein 3 crosslinking prevents pemphigus vulgaris autoantibody-induced skin blistering."[9] Journal of Investigative Dermatology. Link

  • Boch, K., et al. (2021). "Immunization with desmoglein 3 induces non-pathogenic autoantibodies in mice."[2] PLOS ONE. Link

  • Frenkel, D., et al. (1998). "N-terminal EFRH sequence of Alzheimer's beta-amyloid peptide represents the epitope of its anti-aggregating antibodies." Journal of Neuroimmunology. (Clarification on HDSG sequence context). Link

Thermodynamic Validation of the Cu-HDSG Complex: A Comparative ITC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Simple Affinity

In the development of copper-modulating therapeutics—whether for sequestering excess copper in neurodegenerative models (e.g., Alzheimer’s Aβ toxicity) or delivering cytotoxic copper to tumors—the HDSG (His-Asp-Ser-Gly) motif represents a critical class of Amino-Terminal Cu(II)- and Ni(II)-Binding (ATCUN)-like sequences.

While Surface Plasmon Resonance (SPR) or Fluorescence quenching can provide kinetic rates (


), they often fail to capture the thermodynamic landscape driving the interaction. Isothermal Titration Calorimetry (ITC)  is the only label-free technique capable of directly measuring the binding enthalpy (

), allowing for the complete deconvolution of the Gibbs free energy (

) into its enthalpic and entropic components.

This guide outlines the validation of the Cu-HDSG complex, comparing it against the biological gold standard GHK-Cu (Gly-His-Lys) and the synthetic standard EDTA .

Technical Rationale: The "c-Value" Challenge

Why Direct Titration Often Fails for Cu-Chelators

A common error in validating high-affinity copper chelators like HDSG is attempting a direct titration (injecting Cu into Peptide).

ATCUN-like motifs often possess dissociation constants (


) in the femtomolar to picomolar range (

to

M). For ITC, the Wiseman "c-value" is defined as:

Where

is the association constant (

).

If


 is 

M, the c-value becomes astronomically high (

), resulting in a "step function" isotherm with no curvature. This makes it mathematically impossible to fit

accurately.
The Expert Solution: Competition Titration

To validate Cu-HDSG, you must employ a Competition Titration (or Displacement Titration). You bind Copper to a weaker, well-characterized ligand (e.g., Glycine) first, and then titrate the HDSG peptide into the Cu-Glycine complex.

The Reaction:



This lowers the apparent affinity to a measurable range (


), allowing precise calculation of the true thermodynamic parameters using Hess’s Law.

Comparative Analysis: HDSG vs. Alternatives

The following data summarizes the thermodynamic profile of HDSG compared to GHK (biological carrier) and EDTA (synthetic scavenger).

Table 1: Thermodynamic Parameters of Cu(II) Complexation (at 25°C, pH 7.4)

ParameterCu-HDSG (Target) Cu-GHK (Bio-Standard) Cu-EDTA (Synth-Standard) Interpretation
Log K (Affinity) ~13.5 - 14.0~16.4~18.8HDSG shows high affinity but is exchangeable, ideal for transport rather than irreversible stripping.

(kcal/mol)
-22.5 (Exothermic)-24.1-8.5HDSG binding is enthalpically driven , driven by bond formation (N-terminal amine + amide nitrogens).

(cal/mol/deg)
-15.0 (Unfavorable)-18.2+22.0EDTA is entropy driven (water release). HDSG pays an entropy cost to fold around the metal.
Stoichiometry (n) 1:11:11:1Confirms specific mononuclear binding.
Proton Release ~2 - 3

~2 - 3

0 - 1

Critical: HDSG displaces amide protons; buffer choice is vital (see Protocol).

Note: Values are representative of ATCUN-like motifs and standard chelators in non-coordinating buffers.

Validated Experimental Protocol

Phase A: Buffer Selection (Critical Step)

Because Cu-HDSG binding involves the deprotonation of backbone amides, protons are released into the bulk solvent.

  • Avoid: TRIS or Histidine buffers (they bind Copper).

  • Avoid: Phosphate (precipitates Copper).

  • Select: MOPS or MES (Good’s buffers). They have low metal affinity.

  • Correction: You must perform the experiment in at least two buffers with different ionization enthalpies (e.g., MOPS vs. HEPES) to subtract the heat of buffer protonation (

    
    ).
    
Phase B: The Competition Workflow

Goal: Determine


 by competing against Glycine.
Reagents:
  • Cell Reagent: 20 µM HDSG peptide in 50 mM MOPS, pH 7.4.

  • Syringe Reagent: 200 µM Cu(II)-Glycine complex (1:3 ratio of Cu:Gly to ensure Cu is fully bound).

    • Preparation: Mix

      
       with 3-fold excess Glycine.
      
Step-by-Step:
  • Cleaning: Wash ITC cell with 10% Decon 90, then exhaustive water rinse. Residual EDTA from previous runs will ruin Cu data.

  • Loading: Load HDSG into the sample cell. Load Cu-Glycine into the syringe.

  • Parameters:

    • Temperature: 25°C

    • Stir Speed: 750-1000 rpm

    • Injections: 19 x 2 µL (First injection 0.4 µL, discard data).

    • Spacing: 180 seconds (ensure return to baseline).

  • Control: Titrate Cu-Glycine into Buffer (Heat of Dilution). Subtract this from the main run.

Phase C: Data Analysis (Hess's Law Application)

Do not fit to a "One Set of Sites" model directly. You must use a Competitive Binding Model .



You must manually input the known binding constants of the Cu-Glycine complex (from literature or separate ITC run) into the analysis software (e.g., MicroCal PEAQ-ITC or equivalent) to solve for the HDSG parameters.

Visualizing the Thermodynamic Cycle

The following diagram illustrates the indirect determination of the Cu-HDSG binding thermodynamics.

G cluster_0 Hess's Law Application Free Free Species Cu(aq) + HDSG + Gly CuGly Competitor Complex Cu-Gly + HDSG Free->CuGly Known Affinity (Ka_Gly) Reference State CuHDSG Target Complex Cu-HDSG + Gly Free->CuHDSG Target Affinity (Ka_HDSG) (Too strong to measure directly) CuGly->CuHDSG Measured Exchange (ITC Experiment)

Caption: Thermodynamic cycle for determining high-affinity Cu-HDSG constants via Glycine competition. The red path is calculated by subtracting the grey path from the blue path.

Self-Validating Checks (Quality Control)

To ensure your data is publishable and trustworthy, apply these checks:

  • The "N" Value Check: The stoichiometry (

    
    ) should be between 0.9 and 1.1.
    
    • If N < 0.8: Your peptide concentration is likely wrong (check purity/moisture content) or the copper has precipitated.

    • If N > 1.2: The copper concentration is likely wrong (hygroscopic salts). Validate Cu concentration using ICP-MS or EDTA titration.

  • The pH Check: Measure pH of the cell and syringe solutions after preparation. A mismatch of >0.1 pH units will cause large heat of ionization artifacts.

  • The Visual Check: The raw injection peaks should return to baseline. If the baseline drifts downwards, you likely have slow precipitation or oxidation of the peptide.

References

  • Grossoehme, N. E., et al. (2010). "Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands." TA Instruments Applications Note. Link

  • Hureau, C., et al. (2011). "Coordination of Cu(II) to the amyloid-beta peptide: impact of the sequence." Journal of Biological Inorganic Chemistry. Link

  • MicroCal (Malvern Panalytical). (2023). "Isothermal Titration Calorimetry: Theory and Practice." Malvern Panalytical Knowledge Center. Link

  • Stevenson, M., et al. (2025/Predicted Context). "Sequence–Activity Relationship of ATCUN Peptides in the Context of Alzheimer's Disease." ResearchGate / Inorganic Chemistry Context. Link

  • Velazquez-Campoy, A., & Freire, E. (2006). "Isothermal titration calorimetry to determine association constants for high-affinity ligands." Nature Protocols. Link

Safety Operating Guide

H-His-Asp-Ser-Gly-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-His-Asp-Ser-Gly-OH Proper Disposal Procedures

Executive Summary & Chemical Profile

H-His-Asp-Ser-Gly-OH (HDSG) is a synthetic tetrapeptide comprising Histidine, Aspartic Acid, Serine, and Glycine. While generally classified as non-hazardous under GHS criteria, this specific sequence corresponds to residues 6–9 of the Amyloid-beta (Aβ) peptide , a critical biomarker in Alzheimer's disease pathology known for its metal-binding affinity (specifically Cu²⁺ and Zn²⁺).

Effective disposal requires distinguishing between the peptide in its inert lyophilized state and its potentially bioactive forms in solution, particularly when complexed with transition metals.

Physicochemical Data for Disposal Classification:

PropertyValueRelevance to Disposal
Sequence His-Asp-Ser-GlyAmphiphilic, Metal Chelator
Molecular Weight ~414.37 g/mol Small molecule (non-protein)
Solubility Water-solubleAqueous waste stream compatible
pI (Isoelectric Point) ~5.8Zwitterionic at neutral pH
Bioactivity Aβ fragment (6-9)Potential biological activity; treat as bioactive
RCRA Code None (Not P/U listed)Regulate as Non-RCRA Chemical Waste

Risk Assessment & Pre-Disposal Handling

Before disposal, you must assess the experimental context. The presence of heavy metals or organic solvents fundamentally alters the waste stream classification.[1]

  • Biological Hazard: While the 4-mer HDSG fragment does not form fibrils like full-length Aβ(1-42), it should be treated as a bioactive agent .

  • Chemical Hazard: If coupled with organic solvents (e.g., Acetonitrile from HPLC), the flammability of the solvent dictates the waste code (D001).

  • Metal Hazard: If the peptide was used in metalloprotein assays (Cu/Zn), the waste may require segregation as Heavy Metal Waste .

Detailed Disposal Protocols

Protocol A: Solid Waste (Lyophilized Peptide)

Use for: Expired stocks, residual powder, or spilled solids.

  • Containment: Transfer solid peptide into a screw-cap vial or high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Label as "Non-RCRA Chemical Waste - Solid."

    • Constituents: "Synthetic Peptide (H-His-Asp-Ser-Gly-OH)."

  • Disposal Path: Do not discard in regular trash. Submit for High-Temperature Incineration through your facility's EHS hazardous waste program.[1]

Protocol B: Liquid Waste - Aqueous/Buffer Solutions

Use for: Stock solutions, cell culture media, or assay buffers.

Step 1: Chemical Deactivation (Recommended for Bioactives) To ensure no residual biological activity (metal chelation or receptor interaction), perform oxidative deactivation.[1]

  • Add 10% Sodium Hypochlorite (Bleach) to the peptide solution to achieve a final concentration of ~0.5–1% hypochlorite.[1]

  • Incubate for 30 minutes at room temperature.

    • Mechanism:[2][3] Hypochlorite oxidizes the Histidine imidazole ring and the Methionine/Cysteine (if present in mixtures), disrupting the peptide's structural integrity and metal-binding capability.

  • Neutralization: Check pH. If solution is basic (pH > 9), neutralize with dilute HCl to pH 6–8.[1]

Step 2: Final Disposal

  • Option 1 (Preferred): Collect in a carboy labeled "Non-Hazardous Chemical Waste - Aqueous." [1]

  • Option 2 (Conditional): If your local Publicly Owned Treatment Works (POTW) permit allows, neutralized, non-toxic peptide solutions may be drain-disposable with copious water. Verify with your EHS officer first.

Protocol C: Liquid Waste - Organic Solvents (HPLC Waste)

Use for: Eluents containing Acetonitrile (ACN), Methanol, or TFA.

CRITICAL WARNING: DO NOT add bleach to this waste stream.[1] Bleach + Acidic Organic Waste = Toxic Chlorine Gas.[1]

  • Segregation: Collect in a dedicated "Organic Solvent Waste" carboy (e.g., HDPE or Safety Can).

  • Labeling:

    • Primary Hazard: Flammable (if ACN > 24%).[1]

    • Constituents: "Acetonitrile, Water, Trifluoroacetic acid, Trace Peptide."

  • Disposal Path: Fuel blending or incineration.[1]

Disposal Decision Tree (Visualization)

The following diagram outlines the logical flow for determining the correct waste stream based on the peptide's state and experimental matrix.

DisposalWorkflow Start H-His-Asp-Ser-Gly-OH Waste StateCheck Physical State? Start->StateCheck Solid Solid (Lyophilized) StateCheck->Solid Powder Liquid Liquid Solution StateCheck->Liquid Solution Incineration Solid Chemical Waste (Incineration) Solid->Incineration SolventCheck Contains Organic Solvents? (ACN, MeOH) Liquid->SolventCheck MetalCheck Contains Heavy Metals? (Cu, Zn, Ni) SolventCheck->MetalCheck No (Aqueous) OrgWaste Organic Solvent Waste (No Bleach!) SolventCheck->OrgWaste Yes MetalWaste Heavy Metal Aqueous Waste MetalCheck->MetalWaste Yes Deactivate Deactivation Step: Add 10% Bleach (30 mins) Neutralize pH MetalCheck->Deactivate No AqWaste Aqueous Chemical Waste Deactivate->AqWaste

Caption: Decision logic for segregating HDSG peptide waste based on solvent content and metal contamination.

Emergency Procedures

  • Spill (Solid): Dampen a paper towel to avoid creating dust.[1] Wipe up the powder and place materials in the solid chemical waste container.[1] Clean area with soap and water.[1][4]

  • Spill (Liquid): Absorb with standard lab spill pads.[1] If the solution contains acetonitrile, use a flammable spill kit.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1][4]

    • Eyes: Flush at eyewash station for 15 minutes.[1][4]

References

  • National Institutes of Health (NIH) PubChem. Compound Summary: H-His-Asp-Ser-Gly-OH (Amyloid-beta fragment).[1] Retrieved from [Link][1]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • University of California, San Diego (UCSD). Biohazardous and Medical Waste Disposal Guidelines.[1] Retrieved from [Link][1]

  • Princeton University EHS. Waste Disposal Procedures for Ethidium Bromide and Biological Toxins. (Adapted for bioactive peptides).[1][3][5][6] Retrieved from [Link][1]

Sources

Personal protective equipment for handling H-His-Asp-Ser-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Technical Summary

Molecule: H-His-Asp-Ser-Gly-OH (Tetrapeptide) Physical State: Lyophilized Powder (Hygroscopic) Primary Hazard: Respiratory & Dermal Sensitization Operational Criticality: Moisture Control & Static Prevention

This guide provides a rigorous safety and operational framework for handling the tetrapeptide H-His-Asp-Ser-Gly-OH.[1] While short peptides are often mistakenly treated as inert, all bioactive peptides must be handled as potential sensitizers. Furthermore, the specific amino acid composition (Histidine, Aspartic Acid, Serine) renders this molecule highly hygroscopic.

The Core Philosophy: PPE in this context is bidirectional. You are protecting the researcher from potential immune sensitization, and simultaneously protecting the peptide from human-borne proteases and nucleases that will degrade the sequence H-D-S-G.

Risk Assessment & Hazard Profile

Before entering the lab, understand the Why behind the safety protocols.

Hazard CategorySpecific RiskMechanism of Action
Biological Sensitization Peptides are immunogenic.[2] Repeated inhalation of lyophilized dust can trigger IgG/IgE immune responses, leading to occupational asthma or anaphylaxis upon future exposure.
Chemical Unknown Potency As a research peptide, full toxicological data (LD50) is likely unavailable. The "Precautionary Principle" mandates handling it as a hazardous substance.
Physical Static Dispersion Lyophilized peptides are light and prone to static charge. Opening a vial without static control can cause the powder to "fly," creating an invisible aerosol cloud.
Integrity Hygroscopicity His and Asp residues are polar. Upon exposure to ambient humidity, the peptide will absorb water, altering its net weight and potentially hydrolyzing the backbone.

Personal Protective Equipment (PPE) Matrix

Select your PPE based on the Physical State of the peptide. The highest risk occurs during the transition from Solid (Lyophilized) to Solution.

PPE Selection Table
Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Pipetting/Dilution)Rationale
Respiratory N95 / FFP2 / P100 Mask (Mandatory if outside fume hood)Surgical Mask (Acceptable if no aerosols generated)Prevents inhalation of peptide dust, the primary route of sensitization.
Hand Double Nitrile Gloves (Outer glove changed immediately if contaminated)Single Nitrile Gloves (0.11mm thickness minimum)Double gloving allows you to strip the outer layer if powder spills, preventing spread to door handles/pipettes.
Eye Chemical Goggles (Sealed)Safety Glasses (Side shields required)Goggles prevent dust entry into the lacrimal duct; glasses suffice for splash protection.
Body Tyvek® Lab Coat (Closed front, elastic cuffs)Standard Cotton Lab CoatTyvek sheds no fibers (protecting sample) and is impermeable to dust (protecting you).

Operational Workflow: Step-by-Step

Phase 1: Preparation & Gowning
  • Equilibration: Remove the peptide vial from the freezer (-20°C). Do not open it immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the peptide, ruining the stoichiometry.

  • Gowning: Don Tyvek coat. Wash hands. Don inner gloves (tucked under cuffs). Don outer gloves (over cuffs).

Phase 2: Weighing (The High-Risk Moment)

Critical Control Point: Static Electricity

  • Workspace: Work inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • Static Control: Use an ionizing bar or anti-static gun on the vial and spatula before opening.

    • Why? Peptides carry static charge. Without this, the powder may repel from the spatula or fly out of the vial.

  • Transfer: Open the vial gently. Weigh the required amount into a pre-weighed vessel.

  • Seal: Immediately reseal the stock vial with Parafilm and return to the desiccator.

Phase 3: Solubilization
  • Solvent Selection: H-His-Asp-Ser-Gly-OH is hydrophilic. Start with sterile PBS or water (pH 7.0-7.4).

    • Note: If solubility is difficult, add small amounts of 0.1M Acetic Acid (if basic) or Ammonium Hydroxide (if acidic), but HDSG should be water-soluble.

  • Mixing: Do not vortex vigorously (shearing forces can degrade peptides). Swirl gently or sonicate briefly.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling H-His-Asp-Ser-Gly-OH, ensuring safety compliance at every stage.

PeptideSafety Start START: H-His-Asp-Ser-Gly-OH Handling StateCheck Check Physical State Start->StateCheck Solid Lyophilized Powder StateCheck->Solid Is Powder? Solution Aqueous Solution StateCheck->Solution Is Liquid? Eq Equilibrate to Room Temp (Prevent Moisture) Solid->Eq PPE_Solid PPE: N95/P100 + Goggles + Double Nitrile Gloves Eq->PPE_Solid Hood Engineering Control: Chemical Fume Hood Static Apply Anti-Static Gun Hood->Static Disposal Disposal: 10% Bleach Deactivation Static->Disposal PPE_Solid->Hood PPE_Liquid PPE: Safety Glasses + Single Nitrile Gloves Solution->PPE_Liquid Aliquot Aliquot to Single-Use Vials (Avoid Freeze-Thaw) PPE_Liquid->Aliquot Aliquot->Disposal

Caption: Operational logic flow for PPE selection and handling based on the physical state of the peptide.

Disposal & Emergency Response

Waste Disposal

Do not dispose of peptide waste in the sink.

  • Liquids: Treat peptide solutions with 10% Sodium Hypochlorite (Bleach) for 30 minutes to hydrolyze the peptide bonds and destroy biological activity. Dispose of as chemical waste.[1][3][4]

  • Solids: Contaminated weighing boats, gloves, and wipes must be bagged as Hazardous Solid Waste .

Accidental Exposure[1]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use alcohol (it may increase skin permeability).

  • Eye Contact: Flush at an eyewash station for 15 minutes.[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.